Nezulcitinib
Description
Nezulcitinib is a lung-selective inhibitor of the Janus associated-kinases (JAKs), with potential immunomodulatory and anti-inflammatory activities. Upon administration via nebulized inhalation, this compound inhibits the activity of the JAKs, thereby disrupting cytokine-induced activation of JAK-STAT signaling pathways in the airways. This may inhibit the release of pro-inflammatory cytokines and chemokines, reducing inflammatory responses and preventing inflammation-induced damage. The Janus kinase family of non-receptor tyrosine kinases, which includes tyrosine-protein kinase JAK1 (Janus kinase 1; JAK1), tyrosine-protein kinase JAK2 (Janus kinase 2; JAK2), tyrosine-protein kinase JAK3 (Janus kinase 3; JAK3) and non-receptor tyrosine-protein kinase TYK2 (tyrosine kinase 2), plays a key role in cytokine signaling.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a lung-selective pan-Janus-associated kinase (JAK) inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(dimethylamino)azetidin-1-yl]-[(6S)-2-[6-(2-ethyl-4-hydroxyphenyl)-1H-indazol-3-yl]-5-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-6-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O2/c1-6-18-11-21(38)8-10-22(18)19-7-9-23-24(12-19)33-34-28(23)29-31-25-13-27(37(17(2)3)16-26(25)32-29)30(39)36-14-20(15-36)35(4)5/h7-12,17,20,27,38H,6,13-16H2,1-5H3,(H,31,32)(H,33,34)/t27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIIUJSNIKEMCK-MHZLTWQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(C(C5)C(=O)N6CC(C6)N(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)O)C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN([C@@H](C5)C(=O)N6CC(C6)N(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2412496-23-0 | |
| Record name | Nezulcitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2412496230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NEZULCITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXA4I8AH6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nezulcitinib: A Technical Whitepaper on a Pan-JAK Inhibitor for Inflammatory Lung Conditions
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nezulcitinib (formerly TD-0903) is an investigational, inhaled, lung-selective pan-Janus kinase (JAK) inhibitor. Developed by Theravance Biopharma, it is designed for direct delivery to the lungs to offer broad immunomodulation by inhibiting all JAK family members (JAK1, JAK2, JAK3, and TYK2). This approach aims to block signaling of numerous pro-inflammatory cytokines involved in acute lung injury while minimizing systemic immunosuppression. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical data, and clinical development, with a focus on quantitative data and experimental methodologies.
Core Mechanism of Action: Pan-JAK Inhibition
This compound functions as an ATP-competitive inhibitor, binding to the catalytic ATP-binding site within the kinase domain of JAKs.[1] This action prevents the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs). The activated STATs typically dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and hematopoiesis.[1] By inhibiting all four JAK isoforms, this compound broadly disrupts the signaling of multiple cytokines and growth factors that are crucial drivers of the hyperinflammation seen in conditions like acute respiratory distress syndrome (ARDS).[2][3] The drug is administered via nebulization to selectively target the airways, thereby maximizing local efficacy and minimizing systemic exposure and associated side effects.[2][4]
Preclinical Data and In Vitro Activity
This compound has demonstrated potent inhibitory activity against all members of the human JAK family in biochemical assays.[5] Its pan-JAK inhibitory profile is a key design feature, intended to broadly suppress cytokine-driven inflammation in the lungs.
In Vitro Inhibitory Activity
Quantitative analysis in biochemical and cell-based assays confirms this compound's potent, broad-spectrum JAK inhibition.
| Target | Assay Type | Value Type | Result |
| JAK1 | Biochemical | pKi | 10.3 |
| JAK2 | Biochemical | pKi | 10.6 |
| JAK3 | Biochemical | pKi | 10.2 |
| TYK2 | Biochemical | pKi | 9.2 |
| JAK (most potent) | Cell-Based | IC50 | 12.6 nM |
Table 1: In Vitro Inhibitory Activity of this compound. Data sourced from Theravance Biopharma.[5]
Experimental Protocols: In Vitro Assays
-
Biochemical Assays: Detailed public protocols for these assays are limited. The reported pKi values were derived from assays using purified, isolated kinase domains of the four human JAK family members.[5] The negative log-transformed inhibition constant (pKi) indicates high binding affinity across the JAK family.
-
Cell-Based Assays: this compound's activity was confirmed by its ability to inhibit cytokine-induced STAT6 phosphorylation in bronchial epithelial cell lines.[5] The half-maximal inhibitory concentration (IC50) was determined in the most sensitive cell-based assay, with the value adjusted for human plasma protein binding of 98.1%.[5]
In Vivo Efficacy: Murine Model of Lung Injury
In a murine model designed to mimic key aspects of acute lung injury, inhaled this compound demonstrated significant anti-inflammatory effects.
| Biomarker | Effect | Dose (mg/kg) | Inhibition (%) |
| CXCL9, CXCL10, CXCL11 | Chemokine Reduction | 0.6 and 2 | ≥70-100% |
| Neutrophils (BALF) | Cell Infiltration Reduction | 0.6 and 2 | ~97% |
| pSTAT1 | Pathway Activation | 0.6 and 2 | Reduction Observed |
Table 2: In Vivo Efficacy in Concanavalin A-Induced Lung Injury Model.[6]
Experimental Protocols: Murine Model
The study aimed to assess this compound's ability to block Concanavalin A (ConA)-induced lung inflammation in mice, a model relevant to T-cell-mediated lung injury and cytokine release.[6]
-
Method: this compound (at doses of 0.6 and 2 mg/kg) was administered to mice via oropharyngeal aspiration. This was performed 60 minutes before and 10 hours after the administration of ConA, which was also delivered by oropharyngeal aspiration to induce lung inflammation.[6]
-
Endpoints: The primary outcomes measured were the levels of CXCR3 chemokines (CXCL9, CXCL10, and CXCL11), neutrophil counts in the bronchoalveolar lavage fluid (BALF), and parenchymal pSTAT1 staining to confirm pathway inhibition.[6]
Clinical Development Program
This compound has been evaluated in Phase 1 studies in healthy volunteers and a Phase 2 study in hospitalized patients with COVID-19-associated acute lung injury.
Phase 1 Study in Healthy Participants
This two-part study evaluated the safety, tolerability, and pharmacokinetics (PK) of inhaled this compound.
-
Design: A double-blind, randomized, placebo-controlled study.[7]
-
Key Findings:
-
Safety: this compound was well-tolerated at all doses. All treatment-emergent adverse events (TEAEs) were mild or moderate, and none led to discontinuation.[7]
-
Pharmacokinetics: Plasma exposure was low and increased proportionally with the dose, showing no significant drug accumulation.[5] Maximal plasma concentrations were well below levels expected to cause systemic JAK inhibition, supporting its lung-selective profile.[5][7]
-
Phase 2 Study in Hospitalized COVID-19 Patients (NCT04402866)
This study assessed the efficacy and safety of this compound in patients with severe COVID-19 and acute lung injury.
-
Design: A randomized, double-blind, placebo-controlled, multi-center trial. Patients were randomized 1:1 to receive either 3 mg of nebulized this compound or a placebo once daily for up to 7 days, in addition to standard of care, which included corticosteroids for approximately 99% of patients.[4][8]
-
Endpoints:
-
Key Findings:
-
The study did not meet its primary endpoint; there was no statistically significant difference in RFF days between the this compound and placebo groups (median: 21 days for both).[4][8]
-
No significant differences were observed in the secondary efficacy endpoints.[4]
-
A favorable, though not statistically significant, trend was observed for 28-day all-cause mortality in the this compound group (6 deaths vs. 13 in placebo; HR: 0.42, p=0.08).[4]
-
In a post-hoc analysis of patients with baseline C-reactive protein (CRP) levels below 150 mg/L, this compound treatment was associated with a significant improvement in mortality (p=0.009) and time to recovery (p=0.02).[4][9]
-
Safety: this compound was well-tolerated, with fewer patients experiencing adverse events (34.0%) and serious adverse events (9.7%) compared to the placebo group (41.2% and 15.7%, respectively).[4]
-
Summary and Future Directions
This compound is a potent, inhaled, lung-selective pan-JAK inhibitor. Preclinical data robustly support its mechanism of action and anti-inflammatory potential in the lungs. While the Phase 2 study in a broad population of hospitalized COVID-19 patients did not meet its primary efficacy endpoint, the drug demonstrated a favorable safety profile and encouraging trends in mortality, particularly in a biomarker-defined subpopulation (CRP <150 mg/L).[4][10] These findings suggest that the therapeutic potential of this compound may be most evident in specific patient populations characterized by a particular inflammatory signature. Further investigation is required to determine if this compound can confer clinical benefit in targeted populations with acute pulmonary hyperinflammation.[8]
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C30H37N7O2 | CID 146421275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Theravance Biopharma, Inc. Announces Top-Line Results From Phase 2 Study of this compound In Patients Hospitalized With Acute Lung Injury Due to COVID-19 [prnewswire.com]
- 5. Phase I study in healthy participants to evaluate safety, tolerability, and pharmacokinetics of inhaled this compound, a potential treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Phase I study in healthy participants to evaluate safety, tolerability, and pharmacokinetics of inhaled this compound, a potential treatment for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of an inhaled pan-Janus kinase inhibitor, this compound, in hospitalised patients with COVID-19: results from a phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Theravance’s this compound fails to meet Phase II goals in Covid-19 [clinicaltrialsarena.com]
- 10. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
Preclinical Pharmacology of Inhaled Nezulcitinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nezulcitinib (formerly TD-0903) is an investigational, inhaled, lung-selective, pan-Janus kinase (JAK) inhibitor developed for the treatment of acute lung injury and other inflammatory lung diseases. By directly targeting the lung tissue, this compound is designed to exert a potent anti-inflammatory effect at the site of disease while minimizing systemic exposure and associated side effects. This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, and detailing the experimental protocols used to characterize its activity.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
This compound is a potent inhibitor of all four members of the Janus kinase family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These intracellular tyrosine kinases are critical components of the JAK-STAT signaling pathway, a primary mechanism through which numerous cytokines and growth factors transduce signals from the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immunity.
Upon cytokine binding to their cognate receptors, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene expression. This compound, by inhibiting the kinase activity of JAKs, blocks this entire cascade, thereby preventing the pro-inflammatory effects of a broad range of cytokines.
Below is a diagram illustrating the mechanism of action of this compound within the JAK-STAT signaling pathway.
Nezulcitinib (TD-0903): A Technical Guide for Research in Acute Lung Injury Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nezulcitinib (formerly TD-0903) is an inhaled, lung-selective, pan-Janus kinase (JAK) inhibitor under investigation for the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). By inhibiting all four JAK isoforms (JAK1, JAK2, JAK3, and TYK2), this compound broadly dampens the inflammatory cascade driven by multiple cytokines that are central to the pathophysiology of ALI/ARDS.[1][2] Preclinical studies in mouse models of acute lung injury have demonstrated significant reductions in key inflammatory markers, including CXCR3 chemokines and neutrophil infiltration in the lungs.[3] This document provides an in-depth technical guide on the core aspects of this compound for researchers, summarizing key preclinical data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.
Mechanism of Action: Pan-JAK Inhibition in the Lung
This compound is designed for direct delivery to the lungs via nebulization, which allows for high local concentrations and target engagement while minimizing systemic exposure.[4][5] Its mechanism of action is centered on the inhibition of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary conduit for signaling by numerous pro-inflammatory cytokines implicated in the "cytokine storm" associated with ALI and ARDS.[1][6]
Many cytokines involved in ALI, such as interferons (IFNs) and various interleukins (ILs), bind to their receptors on the surface of lung epithelial and immune cells. This binding event activates receptor-associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[7] Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to upregulate the expression of numerous inflammatory genes, including chemokines that recruit inflammatory cells to the site of injury.[8][9]
This compound, by acting as a pan-JAK inhibitor, blocks this signaling cascade at its origin, thereby preventing the downstream inflammatory response.[4][10] Preclinical evidence indicates that this compound potently inhibits all human JAK family members, with pKi values of 10.3 (JAK1), 10.6 (JAK2), 10.2 (JAK3), and 9.2 (Tyk2).[11][12] This broad inhibition is crucial for mitigating the complex inflammatory milieu of ALI.
Preclinical Efficacy in Acute Lung Injury Models
This compound has demonstrated significant efficacy in a preclinical mouse model of T-cell-mediated acute lung injury induced by concanavalin A (ConA).[3] This model recapitulates key features of immune-mediated lung injury, including the upregulation of specific chemokines and the influx of inflammatory cells.
Quantitative Data from ConA-Induced ALI Model
The following tables summarize the key quantitative findings from a study where this compound was administered to mice via oropharyngeal aspiration (OA) 60 minutes before and 10 hours after ConA administration.[3]
Table 1: Effect of this compound on Lung Chemokines (8 hours post-ConA)
| Treatment Group | Dose (mg/kg) | CXCL9 Inhibition | CXCL10 Inhibition | CXCL11 Inhibition |
|---|
| this compound | 0.6 and 2 | ≥70-100% | ≥70-100% | ≥70-100% |
Table 2: Effect of this compound on Lung Inflammation (24-48 hours post-ConA)
| Treatment Group | Dose (mg/kg) | BALF Neutrophil Reduction | Parenchymal pSTAT1 Staining | Histological ALI Signs |
|---|---|---|---|---|
| This compound | 0.6 and 2 | ~97% | Reduced | Reduced |
Histological ALI signs include interstitial inflammation, peribronchial/perivascular edema, and neutrophil influx.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound in ALI models.
Concanavalin A-Induced Acute Lung Injury Mouse Model
This protocol is based on the methods described for the preclinical evaluation of this compound.[3]
-
Animal Model: Use adult C57BL/6 mice (8-12 weeks old).
-
Concanavalin A Preparation: Dissolve Concanavalin A (from Canavalia ensiformis) in sterile, pyrogen-free saline to the desired concentration. The exact concentration should be determined in pilot studies to achieve a robust but sublethal lung injury.
-
This compound Formulation and Administration: Prepare a suspension of this compound in an appropriate vehicle for inhalation. Administer this compound (e.g., 0.6 and 2 mg/kg) or vehicle control to mice via oropharyngeal aspiration (OA).[3] A typical volume for OA in mice is 30-50 µL.[13][14] The first dose is administered 60 minutes prior to ConA challenge.
-
Induction of ALI: 60 minutes after the first this compound dose, lightly anesthetize the mice and administer ConA via oropharyngeal aspiration.
-
Second this compound Dose: Administer a second dose of this compound or vehicle 10 hours after the ConA challenge.[3]
-
Endpoint Analysis:
-
Chemokine Analysis (8 hours post-ConA): Euthanize mice, perfuse the lungs, and collect lung tissue. Homogenize the tissue and measure CXCL9, CXCL10, and CXCL11 levels by ELISA or a multiplex immunoassay.[3]
-
Histopathology and pSTAT1 Staining (24 hours post-ConA): Euthanize mice and fix the lungs by inflation with 10% neutral buffered formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for histological assessment of injury. Perform immunohistochemistry using an antibody specific for phosphorylated STAT1 (pSTAT1).[3]
-
Bronchoalveolar Lavage (BAL) Fluid Analysis (48 hours post-ConA): Euthanize mice and perform a BAL to collect airway immune cells.[3] (See Protocol 3.2).
-
Bronchoalveolar Lavage (BAL) and Neutrophil Quantification
This protocol provides a general method for BAL and neutrophil analysis in mice.
-
Euthanasia and Tracheal Exposure: Euthanize the mouse via an approved method (e.g., intraperitoneal injection of pentobarbital). Place the mouse in a supine position and surgically expose the trachea.
-
Cannulation: Make a small incision in the trachea and insert a catheter (e.g., a 20-22 gauge catheter). Secure the catheter with a suture.
-
Lavage:
-
Instill a volume of sterile, cold PBS (e.g., 0.5-1.0 mL) into the lungs through the catheter.
-
Gently aspirate the fluid back into the syringe. The recovered volume should be at least 70% of the instilled volume.
-
Repeat the instillation and aspiration process 2-3 times, pooling the recovered fluid (BALF) in a tube on ice.[1][5]
-
-
Cell Counting:
-
Centrifuge the BALF at a low speed (e.g., 300 x g for 10 minutes) to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer or an automated cell counter.
-
-
Differential Cell Count (Neutrophils):
-
Prepare cytospin slides by centrifuging a small volume of the cell suspension onto a glass slide.
-
Stain the slides with a differential stain (e.g., Wright-Giemsa).
-
Count at least 300-500 cells under a microscope and determine the percentage of neutrophils based on their characteristic multi-lobed nuclei.[2]
-
Alternatively, neutrophils can be quantified by flow cytometry using specific cell surface markers like Ly6G.[4]
-
In Vitro STAT Phosphorylation Assay
This protocol outlines a general method to assess the in vitro activity of this compound on lung epithelial cells.
-
Cell Culture: Culture human bronchial epithelial cells (e.g., BEAS-2B) in the appropriate medium until they reach 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce baseline signaling activity.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a relevant cytokine, such as IFN-γ (which primarily signals through STAT1) or a combination of IFN-γ and TNF-α, for a short period (e.g., 15-30 minutes).[7][15]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated STAT1 (pSTAT1) and total STAT1.
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the ratio of pSTAT1 to total STAT1, which reflects the level of STAT1 activation.
-
Signaling Pathway and Experimental Logic
The efficacy of this compound in the ConA-induced ALI model is rooted in its ability to interrupt a specific inflammatory cascade. ConA is a lectin that can activate T-cells, leading to the release of pro-inflammatory cytokines, most notably IFN-γ.[3] IFN-γ then acts on lung epithelial cells and resident immune cells, triggering the JAK-STAT pathway. This leads to the transcription and secretion of the CXCR3 chemokines: CXCL9, CXCL10, and CXCL11.[3] These chemokines create a chemotactic gradient that recruits CXCR3-expressing immune cells, particularly neutrophils and activated T-cells, from the bloodstream into the lung tissue, thereby amplifying the inflammatory response and causing lung injury.[8] this compound intervenes by blocking the initial JAK-mediated signaling, thus preventing chemokine production and subsequent immune cell infiltration.
Conclusion
This compound is a promising therapeutic candidate for ALI/ARDS due to its potent, lung-selective, pan-JAK inhibitory activity. Preclinical data strongly support its mechanism of action, demonstrating effective suppression of a key inflammatory pathway in a relevant mouse model of acute lung injury. The experimental protocols and data presented in this guide provide a technical foundation for researchers to further investigate the therapeutic potential of this compound and other JAK inhibitors in the context of ALI and related inflammatory lung diseases.
References
- 1. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Quantification of bronchoalveolar neutrophil extracellular traps and phagocytosis in murine pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 6. Murine Oropharyngeal Aspiration Model of Ventilator-associated and Hospital-acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of JAK Inhibitors on Release of CXCL9, CXCL10 and CXCL11 from Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oropharyngeal aspiration: an alternative route for challenging in a mouse model of chemical-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I study in healthy participants to evaluate safety, tolerability, and pharmacokinetics of inhaled this compound, a potential treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Utilization of Oropharyngeal Intratracheal PAMP Administration and Bronchoalveolar Lavage to Evaluate the Host Immune Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of JAK Inhibitors on Release of CXCL9, CXCL10 and CXCL11 from Human Airway Epithelial Cells | PLOS One [journals.plos.org]
- 15. A phase 2 multiple ascending dose study of the inhaled pan-JAK inhibitor this compound (TD-0903) in severe COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Lung-Selective Nezulcitinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nezulcitinib (TD-0903) is an investigational, inhaled, pan-Janus kinase (JAK) inhibitor designed for lung-selective delivery. By acting locally in the lungs, this compound aims to mitigate the pulmonary inflammation characteristic of acute lung injury (ALI) while minimizing the systemic side effects associated with oral JAK inhibitors. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion. The document includes a summary of key pharmacokinetic parameters from clinical trials, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.
Introduction
This compound is a potent inhibitor of all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2). This broad activity allows it to modulate the signaling of a wide array of pro-inflammatory cytokines implicated in the pathogenesis of ALI. Administered via nebulization, this compound is designed to achieve high concentrations in the lung tissue with limited systemic exposure, a key feature of its therapeutic profile.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound is characterized by its lung-selectivity, which is achieved through a combination of targeted delivery and rapid systemic clearance.
Absorption
Following inhalation, this compound is rapidly absorbed from the lungs, with peak plasma concentrations (Cmax) typically observed approximately one hour post-dose.
Distribution
Preclinical studies in multiple animal species have demonstrated a high lung-to-plasma ratio, confirming the targeted distribution of this compound to the site of action. While specific values for the volume of distribution (Vd) in humans have not been publicly disclosed, the long terminal elimination half-life relative to its rapid absorption suggests significant distribution into tissues, particularly the lungs.
Metabolism
Information from preclinical studies indicates that this compound is metabolized, with a minor amount of the unchanged compound eliminated in the urine and bile.
Excretion
The terminal elimination half-life of this compound in plasma is approximately 24 hours, which is supportive of a once-daily dosing regimen. This extended half-life is likely driven by the slow egress of the drug from the lung tissue back into systemic circulation.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from a Phase 1 study in healthy volunteers.
Table 1: Single Ascending Dose Pharmacokinetic Parameters in Healthy Volunteers
| Dose (mg) | Cmax (ng/mL) [Geometric Mean] | Tmax (h) [Median] | AUC0-t (ng·h/mL) [Geometric Mean] | t½ (h) [Mean] |
| 1 | 5.5 | ~1 | - | ~24 |
| 3 | 13.8 | ~1 | - | ~24 |
| 10 | 47.3 | ~1 | - | ~24 |
Table 2: Multiple Ascending Dose Pharmacokinetic Parameters in Healthy Volunteers (Day 7)
| Dose (mg) | Cmax,ss (ng/mL) [Geometric Mean] | Tmax (h) [Median] | AUCtau (ng·h/mL) [Geometric Mean] | Accumulation Ratio |
| 1 | - | ~1 | 21.0 | ~1 |
| 3 | - | ~1 | 51.6 | ~1 |
| 10 | - | ~1 | 177.8 | ~1 |
Table 3: Preclinical Lung-to-Plasma Ratios (AUC-based)
| Species | Administration Route | Lung:Plasma Ratio |
| Mouse | Oral Aspiration | 58:1 |
| Rat | Inhalation | 172:1 |
| Dog | Inhalation | 850:1 |
Experimental Protocols
Phase 1 Clinical Trial Design (NCT04350736)
-
Study Design: A two-part, double-blind, randomized, placebo-controlled study in healthy participants.
-
Part A (Single Ascending Dose): Three cohorts received a single inhaled dose of this compound (1, 3, or 10 mg) or a matching placebo.
-
Part B (Multiple Ascending Dose): Three cohorts received a once-daily inhaled dose of this compound (1, 3, or 10 mg) or a matching placebo for 7 days.
-
-
Drug Administration: this compound was delivered via a PARI eFlow nebulizer system.
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points post-dosing to determine the plasma concentrations of this compound.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and t½.
Bioanalytical Method for this compound in Plasma
While a specific validation report for the bioanalytical method used in the clinical trials is not publicly available, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard for the quantification of small molecules like this compound in biological matrices. A typical protocol would involve:
-
Sample Preparation: Protein precipitation of plasma samples with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Chromatographic Separation: Separation of the analyte from endogenous plasma components on a reverse-phase C18 column with a gradient mobile phase.
-
Mass Spectrometric Detection: Detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode, with multiple reaction monitoring (MRM) for quantification.
-
Validation: The method would be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.
Visualizations
Signaling Pathway
Caption: this compound inhibits the JAK-STAT signaling pathway.
Experimental Workflow
Caption: Workflow for pharmacokinetic assessment of this compound.
Lung Selectivity Concept
Caption: Conceptual model of this compound's lung selectivity.
Conclusion
The pharmacokinetic profile of this compound is consistent with its design as a lung-selective, inhaled therapy. Its rapid absorption into the lungs, coupled with high lung-to-plasma ratios and a long terminal elimination half-life, suggests sustained local target engagement with minimal systemic exposure. This profile supports the potential for this compound to provide therapeutic benefit in acute lung injury while mitigating the risks associated with systemic JAK inhibition. Further clinical development will be necessary to fully elucidate its efficacy and safety in patient populations.
Initial Safety and Tolerability of Nezulcitinib: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Nezulcitinib (TD-0903) is an investigational, inhaled, lung-selective, pan-Janus kinase (JAK) inhibitor. By targeting the JAK-STAT signaling pathway, which is crucial in mediating inflammatory responses, this compound is being developed to address acute lung injury. This technical guide provides a comprehensive overview of the initial safety and tolerability studies of this compound, with a focus on the first-in-human Phase I clinical trial in healthy volunteers. The data presented herein is crucial for understanding the foundational safety profile of this compound.
Mechanism of Action: Pan-JAK Inhibition
This compound is designed to inhibit the activity of all four members of the Janus kinase family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which is activated by numerous cytokines involved in inflammatory processes. Upon cytokine binding to their receptors, JAKs become activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus to regulate the transcription of pro-inflammatory genes. By inhibiting all JAK isoforms, this compound has the potential to broadly suppress cytokine-driven inflammation in the lungs.[1]
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Nezulcitinib in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nezulcitinib (formerly TD-0903) is a potent, lung-selective, inhaled pan-Janus kinase (JAK) inhibitor developed by Theravance Biopharma. By inhibiting all four members of the JAK family (JAK1, JAK2, JAK3, and TYK2), this compound effectively modulates the signaling of a broad spectrum of cytokines and growth factors that are pivotal in inflammatory and immune responses.[1] The JAK-STAT signaling pathway is a critical intracellular cascade that translates extracellular cytokine signals into changes in gene expression, leading to cell proliferation, differentiation, and inflammation.[2] this compound's mechanism of action, therefore, lies in its ability to attenuate this signaling cascade, thereby reducing the hyperinflammatory responses characteristic of various pulmonary diseases.
Preclinical studies in murine models have been instrumental in demonstrating the therapeutic potential of this compound, particularly in the context of acute lung injury (ALI).[3][4] These studies have highlighted the drug's lung-selective nature, achieving high local concentrations with minimal systemic exposure.[1] This document provides detailed application notes and protocols for the in vivo administration of this compound in murine models, based on available preclinical data and established experimental methodologies.
Data Presentation
While specific quantitative preclinical data from Theravance Biopharma's murine studies with this compound are not extensively published, the following tables are structured to present the key preclinical pharmacokinetic and pharmacodynamic parameters that have been alluded to in public documents.
Table 1: Preclinical Pharmacokinetics of this compound in Murine Models
| Parameter | Value | Species | Administration Route | Source |
| Lung-to-Plasma Exposure Ratio (AUC0-t) | 58:1 | Mouse | Oral Aspiration | [1] |
Table 2: In Vitro Potency of this compound
| Target | pKi | Assay Type |
| JAK1 | 10.3 | Purified, isolated kinase domains |
| JAK2 | 10.6 | Purified, isolated kinase domains |
| JAK3 | 10.2 | Purified, isolated kinase domains |
| Tyk2 | 9.2 | Purified, isolated kinase domains |
Experimental Protocols
The following protocols are based on established methodologies for inducing acute lung injury in mice and for the administration of inhaled therapeutics. These should be adapted as necessary for specific experimental designs.
Protocol 1: Preparation of this compound Formulation for In Vivo Murine Administration
Objective: To prepare a solution of this compound suitable for oropharyngeal aspiration in mice.
Note: The precise formulation used in the preclinical studies by Theravance Biopharma is not publicly available. The following is a general formulation for a similar class of compounds that can be adapted. Researchers should perform their own formulation and stability studies.
Materials:
-
This compound (TD-0903) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose. For example, to achieve a 1 mg/kg dose in a 25g mouse with a 50 µL administration volume, a stock concentration of 0.5 mg/mL would be required.
-
In a sterile microcentrifuge tube, add the required volume of the this compound/DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is to have PEG300 constitute approximately 40% of the final volume. Mix thoroughly until the solution is clear.
-
Add Tween 80 to the solution. Tween 80 is typically used at a low percentage (e.g., 5-10%) to aid in solubility and stability. Mix until the solution is clear.
-
Add sterile ddH₂O to reach the final desired volume.
-
Vortex the solution gently to ensure homogeneity.
-
Protect the final formulation from light and prepare fresh on the day of the experiment.
Protocol 2: Concanavalin A (ConA)-Induced Acute Lung Injury in Mice
Objective: To induce a model of T-cell-mediated acute lung injury.
Materials:
-
Concanavalin A (ConA) from Canavalia ensiformis
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare a fresh solution of ConA in sterile saline. A typical dose to induce lung injury is 15-20 mg/kg.
-
Administer the ConA solution via intravenous (i.v.) injection into the tail vein.
-
Monitor mice for signs of distress. The peak of lung injury is typically observed between 8 and 24 hours post-injection.
-
Administer this compound or vehicle control at a predetermined time point before or after the ConA challenge.
Protocol 3: Oropharyngeal Aspiration of this compound in Mice
Objective: To deliver a precise volume of this compound formulation to the lungs of mice.
Materials:
-
Prepared this compound formulation
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Intubation platform or a slanted surface
-
Gel-loading pipette tips
-
Micropipette
Procedure:
-
Anesthetize the mouse using the chosen method. Ensure a surgical plane of anesthesia is reached, as indicated by a lack of response to a toe pinch.
-
Suspend the anesthetized mouse by its upper incisors on an intubation platform at approximately a 60-degree angle.
-
Gently pull the tongue to one side to visualize the oropharynx.
-
Using a micropipette with a gel-loading tip, carefully pipette the desired volume (typically 50 µL for a mouse) of the this compound formulation onto the distal part of the oropharynx.[2]
-
Briefly occlude the nares to encourage the mouse to inhale the liquid.[2]
-
Hold the mouse in a vertical position for a few seconds to allow for the distribution of the fluid into the lungs.
-
Remove the mouse from the platform and place it in a clean cage for recovery. Monitor the mouse until it is fully ambulatory.
Protocol 4: Bronchoalveolar Lavage (BAL) for Assessment of Lung Inflammation
Objective: To collect cells and fluid from the alveolar space to analyze inflammatory markers.
Materials:
-
Euthanasia agent (e.g., CO₂, pentobarbital)
-
Surgical tools (scissors, forceps)
-
Tracheal cannula (e.g., 20-gauge)
-
Suture thread
-
Ice-cold, sterile phosphate-buffered saline (PBS) without Ca²⁺/Mg²⁺
-
1 mL syringe
-
15 mL conical tubes on ice
Procedure:
-
At the designated experimental endpoint, euthanize the mouse via an approved method.
-
Place the mouse in a supine position and dissect the neck to expose the trachea.
-
Make a small incision in the trachea and insert the cannula, securing it with a suture.
-
Attach a 1 mL syringe containing 0.8-1.0 mL of ice-cold PBS to the cannula.
-
Slowly instill the PBS into the lungs and then gently aspirate. Avoid creating a vacuum. This is the first lavage.
-
Pool the recovered fluid in a 15 mL conical tube on ice.
-
Repeat the instillation and aspiration process 2-4 times with fresh PBS.
-
Keep the collected BAL fluid on ice.
-
Centrifuge the BAL fluid at a low speed (e.g., 300 x g for 10 minutes at 4°C) to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis (e.g., ELISA for TNF-α, IL-6).
-
Resuspend the cell pellet in a suitable buffer for cell counting and differential analysis (e.g., cytospin preparation followed by staining).
Mandatory Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Workflow for in vivo testing of this compound.
References
- 1. Phase I study in healthy participants to evaluate safety, tolerability, and pharmacokinetics of inhaled this compound, a potential treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing anesthesia and delivery approaches for dosing into lungs of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theravance Biopharma Responds to COVID-19 Pandemic by Advancing TD-0903 to Treat Hospitalized Patients with Acute Lung Injury :: Theravance Biopharma [investor.theravance.com]
- 4. Theravance Biopharma Announces First Subject Dosed in Phase 1 Study of TD-0903, in Development for the Treatment of Hospitalized Patients with Acute Lung Injury Caused by COVID-19 :: Theravance Biopharma [investor.theravance.com]
Preparation of Nezulcitinib (TD-0903) Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nezulcitinib (TD-0903) is a potent, lung-selective, inhaled pan-Janus kinase (JAK) inhibitor that has been investigated for its potential in treating acute lung injury.[1][2] As a key modulator of the JAK-STAT signaling pathway, this compound blocks the activity of JAK1, JAK2, JAK3, and TYK2, thereby inhibiting the cytokine-induced inflammatory cascade.[2][3] Proper preparation of this compound stock solutions is critical for accurate and reproducible in vitro and in vivo experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for research purposes.
Physicochemical Properties and Solubility Data
Accurate preparation of this compound stock solutions begins with an understanding of its fundamental physicochemical properties. This data is essential for calculating molar concentrations and selecting appropriate solvents.
| Property | Value |
| Chemical Name | (S)-(3-(dimethylamino)azetidin-1-yl)(2-(6-(2-ethyl-4-hydroxyphenyl)-1H-indazol-3-yl)-5-isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-6-yl)methanone |
| Molecular Formula | C₃₀H₃₇N₇O₂ |
| Molecular Weight | 527.67 g/mol [3] |
| CAS Number | 2412496-23-0 |
| Appearance | Solid powder |
| Solubility in DMSO | 10 mM[2] |
Recommended Storage Conditions
Proper storage of this compound in both its solid and dissolved forms is crucial to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In Solvent | -80°C | 6 Months |
| -20°C | 6 Months |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the step-by-step procedure for preparing a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials:
-
This compound (TD-0903) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.28 mg of this compound (Molecular Weight: 527.67 g/mol ). Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (527.67 g/mol ) * (1000 mg/g) = 5.28 mg
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Cap the tube or vial securely and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C as recommended in the storage table.
Safety Precautions:
-
This compound is a potent inhibitor. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Perform all weighing and initial dissolution steps in a chemical fume hood to avoid inhalation of the powder.
-
DMSO is a penetrant solvent. Avoid direct skin contact.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing stock solutions.
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Workflow for preparing this compound stock solution.
References
Nezulcitinib: Application Notes and Protocols for Primary Human Lung Tissue Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nezulcitinib (formerly TD-0903) is an investigational, inhaled, lung-selective pan-Janus kinase (JAK) inhibitor. By targeting the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2), this compound interferes with the JAK-STAT signaling pathway, a critical mediator of cellular responses to a wide range of cytokines and growth factors involved in inflammation.[1] Dysregulation of this pathway is implicated in the pathogenesis of various inflammatory lung diseases.[1] Preclinical studies and clinical trials have explored this compound's potential in treating acute lung injury, particularly in the context of COVID-19-associated hyperinflammation.[1][2] In primary human immune and airway epithelial cells, this compound has been shown to block pathways associated with hyperinflammation and lung injury, suppressing the release of key inflammatory markers such as IFNγ, IL-6, IP-10, MCP-1, and GM-CSF.[3][4]
These application notes provide a comprehensive overview of the use of this compound in primary human lung tissue cultures, including its mechanism of action, relevant protocols for in vitro studies, and data presentation guidelines.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for numerous cytokines and growth factors that are pivotal in lung inflammation.[1] The binding of these extracellular signaling molecules to their corresponding receptors on the cell surface triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation, immunity, and cellular proliferation.
This compound, as a pan-JAK inhibitor, broadly attenuates the inflammatory response by blocking the activity of multiple JAK isoforms, thereby preventing the downstream phosphorylation and activation of STATs. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines in the lung tissue.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its in vitro activity.
Table 1: this compound Biochemical Potency
| Target | pKi |
| JAK1 | 10.3 |
| JAK2 | 10.6 |
| JAK3 | 10.2 |
| TYK2 | 9.2 |
Data on file, Theravance Biopharma, as cited in a Phase I study publication.[5]
Table 2: In Vitro Activity of the Structurally Similar Pan-JAK Inhibitor TD-8236 in Primary Human Cells
| Assay | Cell Type | pIC50 |
| IL-13-induced STAT6 Phosphorylation | Primary Bronchial Epithelial Cells | 6.6 - 8.1 |
| IL-6-induced STAT Phosphorylation | Primary Immune Cells | 6.6 - 8.1 |
| IL-4-induced STAT Phosphorylation | Primary Immune Cells | 6.6 - 8.1 |
| IFNγ-induced STAT Phosphorylation | Primary Immune Cells | 6.6 - 8.1 |
| IL-12-induced STAT Phosphorylation | Primary Immune Cells | 6.6 - 8.1 |
| TSLP-induced CCL17 Release | Primary Immune Cells | 7.1 |
| IL-2 + αCD3-induced IFNγ Release | Primary Immune Cells | 7.3 |
| IL-5-induced Eosinophil Survival | Primary Eosinophils | 6.5 |
Data from a study on the closely related pan-JAK inhibitor TD-8236, providing an indication of the expected potency range for this compound.[6]
Experimental Protocols
The following are representative protocols for the application of this compound in primary human lung tissue cultures. These have been synthesized from established methods for lung explant culture and the known properties of this compound and similar pan-JAK inhibitors.
Protocol 1: Preparation and Culture of Primary Human Lung Tissue Explants (Precision-Cut Lung Slices - PCLS)
-
Tissue Acquisition: Obtain fresh human lung tissue from surgical resections in accordance with institutional ethical guidelines and informed consent.
-
Tissue Preparation:
-
Place the tissue in a sterile petri dish containing ice-cold sterile saline or culture medium.
-
Select a suitable area of the lung parenchyma, avoiding large airways and blood vessels.
-
Inject a low-melting-point agarose solution (e.g., 2% in culture medium) into the selected lung segment until it is fully inflated.
-
Place the inflated tissue on ice for 15-30 minutes to solidify the agarose.
-
-
Slicing:
-
Cut the agarose-embedded tissue into smaller blocks.
-
Use a high-precision vibratome to cut uniform tissue slices of 200-300 µm thickness.
-
Collect the slices in a petri dish containing culture medium.
-
-
Culture:
-
Transfer individual PCLS to a 24-well plate containing 500 µL of culture medium per well.
-
Culture medium: DMEM/F-12 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2.5 µg/mL amphotericin B.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 24 hours.
-
Protocol 2: Induction of Inflammation and Treatment with this compound
-
Acclimatization: After 24 hours of initial culture, replace the medium and allow the PCLS to acclimatize for another 24 hours.
-
Inflammatory Stimulus:
-
Prepare a stock solution of an inflammatory stimulus such as lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL in sterile PBS) or a cytokine cocktail (e.g., IL-1β, TNF-α, IFN-γ at 10 µg/mL each in sterile PBS with 0.1% BSA).
-
Dilute the stimulus in culture medium to the desired final concentration (e.g., 1 µg/mL for LPS or 10 ng/mL for each cytokine).
-
Remove the existing medium from the PCLS and add the medium containing the inflammatory stimulus.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations for dose-response analysis. Based on the pKi values and data from similar compounds, a concentration range of 1 nM to 1 µM is recommended.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound dose).
-
Add the this compound dilutions or vehicle control to the wells containing the PCLS and inflammatory stimulus.
-
-
Incubation: Incubate the treated PCLS for a specified period, typically 24 to 48 hours, at 37°C and 5% CO₂.
Protocol 3: Assessment of Inflammatory Response
-
Supernatant Collection: At the end of the incubation period, carefully collect the culture supernatant from each well.
-
Cytokine and Chemokine Measurement:
-
Use Enzyme-Linked Immunosorbent Assays (ELISA) or multiplex bead-based assays (e.g., Luminex) to quantify the levels of key inflammatory mediators in the supernatant.
-
Target analytes may include IL-6, IL-8, TNF-α, IFN-γ, MCP-1 (CCL2), and IP-10 (CXCL10).
-
Follow the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Calculate the concentration of each analyte in pg/mL or ng/mL.
-
Normalize the data to the vehicle control to determine the percentage of inhibition for each this compound concentration.
-
Generate dose-response curves and calculate the IC₅₀ (half-maximal inhibitory concentration) for this compound for each measured cytokine.
-
Concluding Remarks
This compound holds promise as a lung-selective anti-inflammatory agent. The provided protocols and data offer a framework for researchers to investigate its efficacy and mechanism of action in a physiologically relevant primary human lung tissue culture model. These studies can contribute to a better understanding of its therapeutic potential in inflammatory lung diseases.
References
- 1. A phase 2 multiple ascending dose study of the inhaled pan-JAK inhibitor this compound (TD-0903) in severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of an inhaled pan-Janus kinase inhibitor, this compound, in hospitalised patients with COVID-19: results from a phase 2 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (TD-0903) / Theravance Biopharma [delta.larvol.com]
- 4. investor.theravance.com [investor.theravance.com]
- 5. Phase I study in healthy participants to evaluate safety, tolerability, and pharmacokinetics of inhaled this compound, a potential treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols for Preclinical Evaluation of Nezulcitinib in Experimental Lung Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the efficacy of Nezulcitinib, an inhaled, lung-selective, pan-Janus kinase (JAK) inhibitor, in murine models of acute lung inflammation.[1][2][3][4][5][6][7] The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous pro-inflammatory cytokines implicated in the pathogenesis of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[8][9][10][11] By inhibiting multiple JAK isoforms, this compound has the potential to broadly suppress the inflammatory cascade within the lungs.[12][5]
Core Concepts: Mechanism of Action and Experimental Rationale
The JAK/STAT signaling pathway is activated by a wide array of cytokines and growth factors that are central to the inflammatory response in the lungs.[8][10] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins.[11] Activated STATs then translocate to the nucleus to regulate the transcription of target genes, including those encoding inflammatory mediators.[10] this compound, as a pan-JAK inhibitor, is designed to interrupt this signaling cascade at a critical juncture, thereby mitigating the downstream inflammatory effects.[12]
The experimental designs outlined below utilize well-established murine models of acute lung injury induced by lipopolysaccharide (LPS) and bleomycin to simulate key aspects of human lung inflammation.[13][14][15][16][17] These models are characterized by robust inflammatory cell infiltration, particularly neutrophils, and the release of pro-inflammatory cytokines, providing a relevant context for assessing the therapeutic potential of this compound.[18][19]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Theravance Biopharma, Inc. Announces Top-Line Results From Phase 2 Study of this compound In Patients Hospitalized With Acute Lung Injury Due to COVID-19 [prnewswire.com]
- 2. Theravance’s this compound fails to meet Phase II goals in Covid-19 [clinicaltrialsarena.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Phase I study in healthy participants to evaluate safety, tolerability, and pharmacokinetics of inhaled this compound, a potential treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 2 multiple ascending dose study of the inhaled pan-JAK inhibitor this compound (TD-0903) in severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of JAK/STAT in Interstitial Lung Diseases; Molecular and Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Janus kinase/signal transducers and activator of transcription (JAK/STAT) and its role in Lung inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Experimental Models and Emerging Hypotheses for Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models of Acute Lung Injury [thoracic.org]
- 15. Mouse Models of Acute Lung Injury and ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mouse Models of Acute Lung Injury and ARDS | Springer Nature Experiments [experiments.springernature.com]
- 17. jag.journalagent.com [jag.journalagent.com]
- 18. Detection of cytokine protein expression in mouse lung homogenates using suspension bead array - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Zafirlukast ameliorates lipopolysaccharide and bleomycin-induced lung inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nebulized Nezulcitinib in Preclinical Acute Lung Injury (ALI) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lungs, leading to impaired gas exchange and respiratory failure. The cytokine storm associated with ALI is largely mediated by the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. Nezulcitinib (formerly TD-0903), a potent pan-JAK inhibitor, is under investigation as a lung-selective, inhaled therapeutic for ALI.[1] By delivering this compound directly to the lungs via nebulization, it is possible to achieve high local concentrations and potent inhibition of the inflammatory cascade while minimizing systemic exposure and associated side effects.[2][3]
These application notes provide a detailed protocol for the use of nebulized this compound in a preclinical mouse model of ALI induced by Concanavalin A (ConA). This model is relevant for studying T-cell-mediated immune responses in the lungs.
Mechanism of Action: JAK-STAT Inhibition in ALI
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors implicated in the pathogenesis of ALI.[4] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate the transcription of pro-inflammatory genes. This compound, as a pan-JAK inhibitor, broadly suppresses the activity of JAK1, JAK2, JAK3, and Tyk2, thereby attenuating the inflammatory response.[1][5]
Preclinical Efficacy of Nebulized this compound
A preclinical study in a Concanavalin A (ConA)-induced ALI mouse model demonstrated the potent anti-inflammatory effects of this compound administered via oropharyngeal aspiration.[6] The key findings from this study are summarized in the table below.
| Parameter | Treatment Group | Result | Percent Inhibition |
| CXCR3 Chemokines | This compound (0.6 and 2 mg/kg) | Reduction in CXCL9, CXCL10, and CXCL11 | ≥70-100% |
| BALF Neutrophils | This compound (0.6 and 2 mg/kg) | Reduction in neutrophil count | ~97% |
| pSTAT1 Staining | This compound (0.6 and 2 mg/kg) | Reduction in parenchymal staining | Not quantified |
| Histopathology | This compound (0.6 and 2 mg/kg) | Reduction in interstitial inflammation, peribronchial/perivascular edema, and neutrophil influx | Not quantified |
Table 1: Summary of Preclinical Efficacy Data for this compound in ConA-Induced ALI
Experimental Protocols
The following protocols provide a detailed methodology for a preclinical study of nebulized this compound in a ConA-induced ALI mouse model.
I. Concanavalin A-Induced Acute Lung Injury Model
This protocol describes the induction of ALI in mice using Concanavalin A, which stimulates T-cell activation and cytokine release, leading to lung inflammation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Concanavalin A (Sigma-Aldrich, Cat. No. C2010)
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Micropipettes and sterile tips
-
Animal handling and restraining devices
Procedure:
-
Preparation of ConA Solution: Dissolve Concanavalin A in sterile saline to a final concentration of 1 mg/mL.
-
Anesthesia: Anesthetize the mice using a standardized and approved institutional protocol.
-
Intratracheal Instillation:
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Expose the trachea through a small midline incision in the neck.
-
Using a 26-gauge needle, carefully instill 15 mg/kg of the ConA solution directly into the trachea.
-
Suture the incision and allow the mouse to recover on a warming pad.
-
-
Monitoring: Monitor the animals for signs of respiratory distress. The peak of inflammation is typically observed 24-48 hours post-instillation.
II. Nebulization of this compound
This protocol outlines the administration of this compound to mice via nebulization using a nose-only exposure system.
Materials:
-
This compound (TD-0903)
-
Vehicle control (e.g., sterile saline with a suitable solubilizing agent)
-
Nebulizer (e.g., ultrasonic or vibrating mesh nebulizer)
-
Nose-only inhalation chamber for mice
-
Flow-controlled air source
-
Syringe pump
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound. The final concentration for nebulization should be calculated based on the nebulizer's output rate and the desired lung deposition dose (e.g., 0.6 or 2 mg/kg).
-
Prepare a vehicle control solution in the same manner.
-
-
Nebulization System Setup:
-
Assemble the nose-only inhalation chamber according to the manufacturer's instructions.
-
Connect the nebulizer to the chamber's aerosol inlet.
-
Use a syringe pump to deliver the this compound or vehicle solution to the nebulizer at a constant rate.
-
Set the airflow to the nebulizer to generate an aerosol with a mass median aerodynamic diameter (MMAD) of 1-3 µm for optimal deep lung deposition.
-
-
Dosing Regimen:
-
Administer the first dose of nebulized this compound or vehicle 60 minutes prior to ConA instillation.
-
Administer a second dose 10 hours after ConA instillation.
-
The duration of each nebulization session will depend on the solution concentration and the nebulizer's output rate to achieve the target dose.
-
-
Animal Exposure:
-
Place the mice in the restraining tubes of the nose-only exposure system.
-
Initiate the aerosol generation and exposure for the calculated duration.
-
After exposure, return the mice to their cages and monitor for any adverse effects.
-
III. Assessment of Lung Inflammation
At 24-48 hours post-ConA instillation, various endpoints can be assessed to quantify the extent of lung inflammation and the efficacy of this compound treatment.
1. Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Procedure:
-
Euthanize the mice and cannulate the trachea.
-
Instill and aspirate 1 mL of ice-cold PBS into the lungs three times.
-
Pool the recovered BAL fluid.
-
-
Analysis:
-
Cell Count and Differentials: Centrifuge the BAL fluid, resuspend the cell pellet, and perform a total cell count. Prepare cytospin slides for differential cell counting (neutrophils, macrophages, lymphocytes).
-
Protein Concentration: Measure the protein concentration in the BAL fluid supernatant (e.g., using a BCA assay) as an indicator of alveolar-capillary barrier permeability.
-
Cytokine/Chemokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IFNγ, TNF-α, IL-6) and chemokines (e.g., CXCL9, CXCL10, CXCL11) in the BAL fluid supernatant using ELISA or multiplex assays.
-
2. Lung Histopathology:
-
Procedure:
-
Perfuse the lungs with saline and then fix with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
-
Analysis:
-
Score the lung sections for the severity of inflammation, edema, and cellular infiltration.
-
3. Immunohistochemistry:
-
Procedure:
-
Prepare paraffin-embedded lung sections as for histopathology.
-
Perform immunohistochemical staining for markers of inflammation, such as phosphorylated STAT1 (pSTAT1), to assess the in-situ inhibition of the JAK-STAT pathway.
-
Conclusion
This document provides a comprehensive protocol for evaluating the efficacy of nebulized this compound in a preclinical model of ALI. The ConA-induced ALI model in mice is a robust and relevant system for studying T-cell-mediated lung inflammation. The administration of this compound via nebulization offers a promising therapeutic strategy by targeting the inflammatory cascade directly in the lungs. The described experimental procedures and analytical methods will enable researchers to thoroughly investigate the therapeutic potential of this compound for the treatment of ALI/ARDS.
References
- 1. Phase I study in healthy participants to evaluate safety, tolerability, and pharmacokinetics of inhaled this compound, a potential treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theravance Biopharma Announces First Patient Dosed in Phase 2 Study of TD-0903 for the Treatment of Hospitalized Patients with Acute Lung Injury Caused by COVID-19 [prnewswire.com]
- 3. Theravance Biopharma Announces First Subject Dosed in Phase 1 Study of TD-0903, in Development for the Treatment of Hospitalized Patients with Acute Lung Injury Caused by COVID-19 :: Theravance Biopharma [investor.theravance.com]
- 4. researchgate.net [researchgate.net]
- 5. A phase 2 multiple ascending dose study of the inhaled pan-JAK inhibitor this compound (TD-0903) in severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (TD-0903), an inhaled JAK inhibitor reduces ConA-induced lung inflammation and lung injury in mice | European Respiratory Society [publications.ersnet.org]
Application Notes and Protocols: Translational PK/PD Modeling for Inhaled Nezulcitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nezulcitinib (formerly TD-0903) is an inhaled, lung-selective, pan-Janus kinase (JAK) inhibitor developed for the treatment of acute lung injury by modulating inflammatory responses.[1][2] As a nebulized solution, it is designed to directly target the lungs, thereby maximizing local efficacy while minimizing systemic side effects. This document provides detailed application notes and protocols relevant to the translational pharmacokinetic/pharmacodynamic (PK/PD) modeling of inhaled this compound, summarizing available quantitative data and outlining key experimental methodologies.
Mechanism of Action & Signaling Pathway
This compound is a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2.[3] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors involved in inflammation and immunity.
Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription, including many pro-inflammatory genes.[4] By inhibiting JAKs, this compound effectively blocks this cascade, leading to a reduction in the production of pro-inflammatory cytokines and chemokines in the airways.[1]
Translational PK/PD Modeling Approach
A translational PK/PD modeling approach was instrumental in the clinical development of inhaled this compound, particularly for the selection of the dose range for the first-in-human Phase I study.[1] This approach integrates preclinical in vitro and in vivo data to predict the drug's behavior in humans.
The predicted human lung PK profile for this compound was projected using an allometrically scaled animal compartmental model.[1] This model was fitted with lung and plasma PK data collected following both intravenous and inhalation administration of this compound in rats and dogs.[1] The projected dose range for clinical trials was determined based on the predicted exposure required to maintain an average free lung concentration of this compound equal to its half-maximal inhibitory concentration (IC50), as determined in a mouse model of JAK inhibition.[1]
Quantitative Data Summary
Preclinical Data
While specific preclinical PK/PD data tables are not publicly available, it is known that this compound has a high lung-to-plasma ratio and rapid metabolic clearance, contributing to its low systemic exposure.
Clinical Pharmacokinetics (Healthy Volunteers)
A Phase I, randomized, double-blind, placebo-controlled study in healthy volunteers evaluated single ascending doses (SAD) and multiple ascending doses (MAD) of inhaled this compound.[1] The plasma PK data from this study are summarized below.
Table 1: Plasma Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Ascending Dose) [1]
| Dose Group | N | Cmax (ng/mL) (Mean ± SD) | AUC0-inf (hr*ng/mL) (Mean ± SD) |
| 1 mg | 6 | 1.1 ± 0.5 | 4.9 ± 2.2 |
| 3 mg | 6 | 3.5 ± 1.5 | 15.8 ± 6.9 |
| 10 mg | 6 | 11.7 ± 4.8 | 53.0 ± 22.0 |
Table 2: Plasma Pharmacokinetic Parameters of this compound in Healthy Volunteers (Multiple Ascending Dose - Day 7) [1]
| Dose Group | N | Cmax (ng/mL) (Mean ± SD) | AUC0-24 (hr*ng/mL) (Mean ± SD) |
| 1 mg | 8 | 1.3 ± 0.6 | 6.7 ± 3.1 |
| 3 mg | 8 | 4.1 ± 1.8 | 21.4 ± 9.6 |
| 10 mg | 8 | 13.9 ± 6.2 | 72.9 ± 32.8 |
Data presented as mean ± standard deviation.
Overall and peak plasma exposures of this compound were low and increased in a dose-proportional manner, with no evidence of clinically significant drug accumulation.[1]
Clinical Pharmacodynamics (COVID-19 Patients)
In a Phase II study (NCT04402866) of hospitalized patients with COVID-19 and acute lung injury, the primary endpoint of respiratory failure-free days was not met.[5] However, a post-hoc analysis of a subgroup of patients with baseline C-reactive protein (CRP) levels below 150 mg/L suggested a potential clinical benefit.[6]
Table 3: Key Efficacy Endpoints in a Post-Hoc Analysis of Patients with Baseline CRP <150 mg/L [6]
| Endpoint | This compound (n=85) | Placebo (n=86) | Hazard Ratio (95% CI) | p-value |
| 28-day All-Cause Mortality | 1 death | 9 deaths | 0.097 | 0.009 |
| Time to Recovery (Median) | 10 days | 11 days | 1.48 | 0.02 |
Experimental Protocols
Inhaled Administration
In clinical trials, this compound was administered as a nebulized solution. The Phase II study in COVID-19 patients utilized the Aerogen Solo nebulizer system.[7]
Pharmacokinetic Analysis
Blood samples for PK analysis are typically collected at pre-dose and multiple time points post-dose. In the Phase I study, samples were collected up to 48 hours post-dose for the SAD cohorts and at various intervals during the 7-day dosing period for the MAD cohorts.
While the specific analytical method for this compound is not detailed in the publications, the quantification of small molecules in plasma and lung tissue for PK studies is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Protocol: General LC-MS/MS Quantification of this compound
-
Sample Preparation:
-
Plasma: Protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Lung Tissue: Homogenization of the tissue followed by protein precipitation or solid-phase extraction.
-
-
Chromatographic Separation:
-
Use a reverse-phase C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometric Detection:
-
Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize parent and product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.
-
Pharmacodynamic Analysis
To assess the pharmacodynamic effects of this compound, the levels of various pro-inflammatory cytokines in patient samples (e.g., plasma, bronchoalveolar lavage fluid) can be measured.
Protocol: Multiplex Immunoassay for Cytokine Profiling
-
Sample Collection: Collect blood or other relevant biological fluids at baseline and at various time points after drug administration.
-
Assay Performance:
-
Use a commercially available multiplex immunoassay kit (e.g., Luminex-based or Meso Scale Discovery) to simultaneously measure a panel of cytokines (e.g., IL-6, TNF-α, IL-1β, IFN-γ).
-
Follow the manufacturer's instructions for sample incubation with capture antibody-coated beads, detection antibodies, and a reporter molecule.
-
-
Data Acquisition: Read the plates on the appropriate instrument to quantify the concentration of each cytokine.
-
Data Analysis: Compare the post-dose cytokine levels to the baseline levels to evaluate the inhibitory effect of this compound.
The direct effect of this compound on its target pathway can be assessed by measuring the phosphorylation of STAT proteins.
Protocol: Phospho-STAT Western Blotting
-
Cell Lysis: Lyse peripheral blood mononuclear cells (PBMCs) or other relevant cell types isolated from study participants to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated STATs (e.g., anti-pSTAT3) and total STATs.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection: Detect the chemiluminescent signal and quantify the band intensities.
-
Analysis: Normalize the phospho-STAT signal to the total STAT signal to determine the extent of pathway inhibition.
Conclusion
Translational PK/PD modeling has been a cornerstone in the development of inhaled this compound, enabling a science-driven approach to dose selection for clinical studies. The available clinical data demonstrate that this compound is well-tolerated with low systemic exposure, consistent with its lung-selective design. While the primary endpoints in the Phase II COVID-19 trial were not met in the overall population, post-hoc analyses suggest a potential therapeutic benefit in a subgroup of patients with lower baseline inflammation. Further investigation is warranted to fully elucidate the exposure-response relationship and to identify the patient populations most likely to benefit from this targeted inhaled therapy. The protocols outlined in this document provide a framework for continued research and development in this area.
References
- 1. Phase I study in healthy participants to evaluate safety, tolerability, and pharmacokinetics of inhaled this compound, a potential treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. A phase 2 multiple ascending dose study of the inhaled pan-JAK inhibitor this compound (TD-0903) in severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theravance Biopharma, Inc. Announces Top-Line Results From Phase 2 Study of this compound In Patients Hospitalized With Acute Lung Injury Due to COVID-19 [prnewswire.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for Nezulcitinib in the Study of Corticosteroid-Resistant Pulmonary Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticosteroid resistance represents a significant clinical challenge in the management of severe pulmonary inflammatory diseases, including subsets of asthma and chronic obstructive pulmonary disease (COPD), as well as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). In these conditions, the standard-of-care anti-inflammatory therapies, corticosteroids, are ineffective, leading to poor patient outcomes. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that mediates the effects of numerous pro-inflammatory cytokines. Dysregulation of this pathway is implicated in the pathogenesis of corticosteroid-resistant inflammation.
Nezulcitinib (formerly TD-0903) is a potent, inhaled, lung-selective, pan-Janus kinase (JAK) inhibitor. Its targeted delivery to the lungs is designed to maximize therapeutic effects at the site of inflammation while minimizing systemic exposure and associated side effects. By inhibiting all four JAK family members (JAK1, JAK2, JAK3, and TYK2), this compound offers broad-spectrum inhibition of cytokine signaling, making it a valuable research tool and a potential therapeutic agent for studying and overcoming corticosteroid-resistant pulmonary inflammation.[1][2]
These application notes provide a summary of this compound's preclinical and clinical data, detailed protocols for its use in relevant animal models of corticosteroid-resistant pulmonary inflammation, and visualizations of the signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | pKi | Ki (nM) | IC50 (nM)* |
| JAK1 | 10.3 | 0.05 | ~0.14 |
| JAK2 | 10.6 | 0.025 | ~0.07 |
| JAK3 | 10.2 | 0.063 | ~0.18 |
| TYK2 | 9.2 | 0.63 | ~1.77 |
*IC50 values are estimated from Ki values using the Cheng-Prusoff equation (IC50 = Ki * (1 + [S]/Km)), assuming ATP concentration ([S]) is equal to the Michaelis-Menten constant (Km). Actual cellular IC50 values may vary. Data sourced from a Phase I study in healthy participants.[3]
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Route of Administration | Lung:Plasma Ratio |
| Mouse | Oral Aspiration | 58:1 |
| Rat | Inhalation | 172:1 |
| Dog | Inhalation | 850:1 |
Data sourced from a Phase I study in healthy participants, citing preclinical data on file with Theravance Biopharma.[3]
Signaling Pathway
The JAK-STAT signaling pathway is a principal mechanism for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cellular proliferation. In corticosteroid-resistant pulmonary inflammation, pro-inflammatory cytokines persistently activate this pathway.
Experimental Protocols
Protocol 1: Induction and Study of Corticosteroid-Resistant Allergic Airway Inflammation in Mice
This protocol describes the induction of a mixed granulocytic (neutrophilic and eosinophilic) airway inflammation model in mice that exhibits corticosteroid resistance, suitable for evaluating the efficacy of this compound.
Materials:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Reagents:
-
Ovalbumin (OVA)
-
Complete Freund's Adjuvant (CFA)
-
Dexamethasone
-
This compound (or vehicle control)
-
Phosphate-buffered saline (PBS)
-
Methacholine
-
-
Equipment:
-
Animal nebulizer/aerosol delivery system
-
Whole-body plethysmograph for airway hyperresponsiveness measurement
-
Centrifuge
-
Cytology staining reagents (e.g., Diff-Quik)
-
ELISA kits for murine cytokines (e.g., IL-4, IL-5, IL-13, IL-17, TNF-α, IFN-γ)
-
Histology equipment and reagents (formalin, paraffin, H&E and PAS stains)
-
Procedure:
-
Sensitization:
-
On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in CFA.
-
-
Challenge:
-
From day 14 to day 18, challenge the mice with intranasal administration of 20 µg of OVA in 50 µL of PBS daily.
-
-
Treatment:
-
Divide mice into the following groups:
-
Vehicle Control
-
Dexamethasone (e.g., 1-5 mg/kg, i.p.)
-
This compound (dose to be determined based on desired lung deposition, administered via inhalation/nebulization)
-
This compound + Dexamethasone
-
-
Administer treatments 1 hour prior to each OVA challenge from day 14 to day 18.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
On day 19, measure AHR to increasing concentrations of nebulized methacholine using a whole-body plethysmograph.
-
-
Sample Collection (Day 20):
-
BAL Fluid Analysis:
-
Centrifuge BAL fluid to separate cells from the supernatant.
-
Use the supernatant for cytokine analysis via ELISA.[4]
-
Resuspend the cell pellet and perform total and differential cell counts (macrophages, neutrophils, eosinophils, lymphocytes) using a hemocytometer and cytospin preparations with staining.[4][5][6]
-
-
Histology:
-
Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Protocol 2: Concanavalin A-Induced Acute Lung Injury in Mice
This protocol details a model of T-cell-mediated acute lung injury that can be used to assess the anti-inflammatory effects of this compound.
Materials:
-
Animals: C57BL/6 mice, 8-10 weeks old.
-
Reagents:
-
Concanavalin A (ConA)
-
This compound (or vehicle control)
-
Saline
-
-
Equipment:
-
Animal inhalation/nebulization system
-
Centrifuge
-
ELISA kits for murine cytokines (e.g., IFN-γ, TNF-α, IL-6) and chemokines (e.g., CXCL9, CXCL10, CXCL11)
-
Histology equipment and reagents
-
Procedure:
-
Treatment:
-
Administer this compound (or vehicle) via inhalation 1 hour prior to ConA challenge.
-
-
Induction of Lung Injury:
-
Administer ConA (e.g., 15-20 mg/kg) intravenously (i.v.) via the tail vein.
-
-
Sample Collection:
-
At various time points post-ConA administration (e.g., 8, 24, 48 hours), euthanize mice.
-
Perform bronchoalveolar lavage.
-
Collect lungs for histology and protein/gene expression analysis.
-
-
BAL Fluid Analysis:
-
Perform total and differential cell counts, with a focus on neutrophils.
-
Measure cytokine and chemokine levels in the BALF supernatant by ELISA.
-
-
Lung Tissue Analysis:
-
Process one lung lobe for histology (H&E staining) to assess interstitial inflammation, edema, and cellular infiltration.
-
Homogenize another lung lobe for protein or RNA extraction to analyze inflammatory gene expression (e.g., by qPCR) or protein levels (e.g., by Western blot for pSTAT1).
-
Conclusion
This compound is a potent, lung-selective pan-JAK inhibitor that holds significant promise as a tool for investigating the mechanisms of corticosteroid-resistant pulmonary inflammation. The provided protocols offer a framework for researchers to study the efficacy of this compound in well-established preclinical models. The ability of this compound to broadly inhibit cytokine signaling through the JAK-STAT pathway makes it a valuable agent for exploring novel therapeutic strategies for severe inflammatory lung diseases. Further research into the specific cytokine inhibition profile and its effects in various models of pulmonary inflammation will continue to elucidate its potential applications.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Theravance Biopharma Responds to COVID-19 Pandemic by Advancing TD-0903 to Treat Hospitalized Patients with Acute Lung Injury :: Theravance Biopharma [investor.theravance.com]
- 3. Phase I study in healthy participants to evaluate safety, tolerability, and pharmacokinetics of inhaled this compound, a potential treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Nezulcitinib Dosage for In Vivo Lung Inflammation Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the use of Nezulcitinib in in vivo lung inflammation studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, inhaled, lung-selective pan-Janus kinase (JAK) inhibitor.[1][2][3][4] It works by blocking the activity of the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are essential components of the JAK-STAT signaling pathway.[5][6][7] Cytokines and growth factors involved in inflammatory processes rely on this pathway to transmit signals from the cell surface to the nucleus, where they regulate the transcription of genes involved in inflammation and immunity.[7][8] By inhibiting all JAK isoforms, this compound can broadly interrupt the signaling of numerous pro-inflammatory cytokines implicated in lung inflammation.[2][6]
Q2: Why is an inhaled, lung-selective JAK inhibitor like this compound advantageous for lung inflammation studies?
A2: An inhaled, lung-selective formulation offers the significant advantage of delivering the drug directly to the site of inflammation in the lungs.[5][6] This approach is designed to achieve high concentrations of the drug in the target organ, thereby maximizing its therapeutic effect on pulmonary inflammation, while minimizing systemic exposure.[3][4][5] The lower systemic exposure is expected to reduce the risk of systemic side effects that can be associated with orally administered JAK inhibitors.[5] Preclinical data has demonstrated a high lung-to-plasma ratio for this compound, supporting its lung-selective profile.[3]
Q3: What is the rationale for using a pan-JAK inhibitor over a more selective JAK inhibitor?
A3: The inflammatory cascade in lung injury is complex and involves a multitude of cytokines that signal through different JAK isoforms.[5][6] A pan-JAK inhibitor, by targeting all four members of the JAK family, offers a broad immunomodulatory effect.[2][6] This comprehensive inhibition may be more effective in taming the "cytokine storm" associated with acute lung injury than a more selective inhibitor that only targets a subset of cytokine pathways.[6][9]
Troubleshooting Guide
Issue 1: Suboptimal efficacy or high variability in a mouse model of Concanavalin A (ConA)-induced lung inflammation.
-
Possible Cause 1: Incorrect Dosage.
-
Troubleshooting Tip: In a published study using a ConA-induced lung inflammation mouse model, this compound was effective when administered at doses of 0.6 and 2 mg/kg.[10][11] If you are observing low efficacy, consider if your dosage falls within this range. For initial studies, it is advisable to test both a low and a high dose to establish a dose-response relationship in your specific experimental setup.
-
-
Possible Cause 2: Inappropriate Timing of Administration.
-
Troubleshooting Tip: The timing of drug administration relative to the inflammatory insult is critical. In the ConA model, this compound was administered 60 minutes before and 10 hours after the ConA challenge.[10][11] Depending on the kinetics of your inflammation model, you may need to adjust this schedule. Consider running a time-course experiment to determine the peak of inflammatory markers and optimize the timing of this compound administration accordingly.
-
-
Possible Cause 3: Inconsistent Oropharyngeal Aspiration (OA) Delivery.
-
Troubleshooting Tip: Oropharyngeal aspiration can be a variable technique. Ensure that the animal is properly anesthetized and positioned to facilitate direct delivery to the lungs. The volume of administration should be consistent across all animals. Practice the technique to ensure proficiency and minimize variability between animals.
-
Issue 2: Difficulty in assessing target engagement in the lung tissue.
-
Possible Cause: Lack of a direct marker of JAK-STAT pathway inhibition.
-
Troubleshooting Tip: To confirm that this compound is hitting its target in the lung, you can measure the phosphorylation of STAT proteins (pSTAT), which is a direct downstream event of JAK activation. In the ConA mouse model, a reduction in parenchymal pSTAT1 staining was observed with this compound treatment.[10][11] Western blotting or immunohistochemistry for pSTAT1 or other relevant pSTATs in lung tissue lysates or sections can serve as a robust biomarker of target engagement.
-
Quantitative Data Summary
The following table summarizes the key quantitative findings from a preclinical study of this compound in a Concanavalin A (ConA)-induced mouse model of lung inflammation.
| Parameter | Treatment Group | Result | Citation |
| Lung CXCR3 Chemokines (CXCL9, CXCL10, CXCL11) | This compound (0.6 and 2 mg/kg) | ≥70-100% inhibition | [10][11] |
| Bronchoalveolar Lavage Fluid (BALF) Neutrophils | This compound (0.6 and 2 mg/kg) | ~97% reduction | [10][11] |
| Parenchymal pSTAT1 Staining | This compound (0.6 and 2 mg/kg) | Reduced staining | [10][11] |
| Histological Signs of Acute Lung Injury | This compound (0.6 and 2 mg/kg) | Reduction in interstitial inflammation, peribronchial/perivascular edema, and neutrophil influx | [10][11] |
Experimental Protocols
Key Experiment: Concanavalin A (ConA)-Induced Lung Inflammation in Mice
This protocol is based on a study by demonstrating the efficacy of this compound in a mouse model of acute lung inflammation.[10][11]
1. Animal Model:
-
Species: Mouse (specific strain to be chosen by the researcher, e.g., C57BL/6).
2. Materials:
-
This compound (TD-0903)
-
Concanavalin A (ConA)
-
Vehicle for this compound and ConA (e.g., sterile saline or PBS)
-
Anesthetic (e.g., isoflurane)
3. Experimental Procedure:
-
This compound Administration:
-
Prepare this compound solutions at concentrations of 0.6 mg/kg and 2 mg/kg in a suitable vehicle.
-
Administer this compound or vehicle control to mice via oropharyngeal aspiration (OA) 60 minutes prior to the ConA challenge.
-
A second dose of this compound or vehicle is administered 10 hours after the ConA challenge.
-
-
ConA Challenge:
-
Induce lung inflammation by administering ConA via oropharyngeal aspiration.
-
-
Endpoint Analysis (at specified time points post-ConA challenge):
-
8 hours: Measure lung CXCR3 chemokines (CXCL9, CXCL10, and CXCL11) by methods such as ELISA or qPCR.
-
24 hours:
-
Perform lung histopathology to assess for interstitial inflammation, peribronchial/perivascular edema, and neutrophil influx.
-
Conduct immunohistochemistry for phosphorylated STAT1 (pSTAT1) in lung tissue sections to assess target engagement.
-
-
48 hours: Quantify neutrophils in the bronchoalveolar lavage fluid (BALF) by cell counting or flow cytometry.
-
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Workflow for in vivo ConA-induced lung inflammation study.
Caption: Troubleshooting logic for suboptimal in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Theravance Biopharma, Inc. Announces Top-Line Results From Phase 2 Study of this compound In Patients Hospitalized With Acute Lung Injury Due to COVID-19 [prnewswire.com]
- 3. investor.theravance.com [investor.theravance.com]
- 4. This compound (TD-0903) | pan-Janus kinase (JAK) inhibitor | 2412496-23-0 | InvivoChem [invivochem.com]
- 5. Phase I study in healthy participants to evaluate safety, tolerability, and pharmacokinetics of inhaled this compound, a potential treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 2 multiple ascending dose study of the inhaled pan-JAK inhibitor this compound (TD-0903) in severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Efficacy and safety of an inhaled pan-Janus kinase inhibitor, this compound, in hospitalised patients with COVID-19: results from a phase 2 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. This compound (TD-0903), an inhaled JAK inhibitor reduces ConA-induced lung inflammation and lung injury in mice | European Respiratory Society [publications.ersnet.org]
Technical Support Center: Enhancing Nezulcitinib Solubility for Experimental Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of Nezulcitinib for experimental formulations.
I. This compound Physicochemical Properties
A clear understanding of this compound's physicochemical properties is the foundation for developing effective formulation strategies. While experimental aqueous solubility and pKa data for this compound are not publicly available, the following information has been compiled from available resources.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₇N₇O₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 527.67 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Calculated XLogP3 | 3.6 | --INVALID-LINK-- |
| Known Solubility | Soluble in DMSO | --INVALID-LINK-- |
The calculated XLogP3 value of 3.6 suggests that this compound is a lipophilic compound, which often correlates with low aqueous solubility.
II. Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in aqueous buffers. What should I do first?
A1: The first step is to systematically determine the equilibrium solubility of your this compound batch in various aqueous buffers at different pH values. This will provide a baseline understanding of its solubility profile. It is also recommended to perform a kinetic solubility assay to understand how quickly it precipitates from a stock solution.
Q2: What are the most common strategies to improve the solubility of poorly water-soluble drugs like this compound?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[1][2][3][4] These can be broadly categorized as:
-
Physical Modifications:
-
Chemical Modifications:
-
Salt Formation: For ionizable compounds, forming a salt can improve solubility.
-
-
Use of Excipients:
Q3: Are there any specific formulation strategies that have been successful for other JAK inhibitors?
A3: Yes, various formulation strategies have been explored for other JAK inhibitors with solubility challenges. For instance, a study on the JAK inhibitor SHR0302, which is nearly insoluble in water, showed that forming multicomponent crystals with coformers significantly improved its solubility. Another approach for the JAK inhibitor baricitinib involved the development of lipid-based nanosystems for topical delivery.
III. Troubleshooting Guide
This guide provides a structured approach to troubleshooting common solubility issues with this compound.
| Issue | Possible Cause | Recommended Action |
| This compound precipitates out of solution upon dilution of DMSO stock in aqueous buffer. | The aqueous buffer is a poor solvent for this compound, and the concentration exceeds its kinetic solubility. | 1. Determine the kinetic solubility of this compound in your buffer system (see Experimental Protocol 1). 2. Lower the final concentration of this compound in the aqueous buffer. 3. Increase the percentage of DMSO in the final solution, if experimentally permissible. |
| Low and inconsistent results in cell-based assays. | Poor solubility leads to an unknown and variable concentration of dissolved this compound, affecting cellular uptake and activity. | 1. Prepare a saturated solution and determine the equilibrium solubility (see Experimental Protocol 2). 2. Consider formulating this compound as an amorphous solid dispersion with a suitable polymer to improve dissolution (see Experimental Protocol 3). 3. Explore the use of solubilizing excipients such as cyclodextrins or surfactants in your assay medium. |
| Difficulty preparing a stable stock solution for in vivo studies. | This compound has low solubility in common parenteral or oral vehicles. | 1. Investigate the use of co-solvents (e.g., PEG 400, propylene glycol) in your vehicle. 2. Explore the development of a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS). 3. Consider creating a nanosuspension of this compound. |
| Amorphous solid dispersion shows signs of recrystallization over time. | The chosen polymer is not effectively stabilizing the amorphous form of this compound. The drug loading is too high. | 1. Screen a panel of polymers with varying properties (e.g., HPMC, HPMCAS, PVP, Soluplus®) to find the most suitable one for this compound. 2. Reduce the drug loading in the solid dispersion. 3. Store the solid dispersion under controlled temperature and humidity conditions. |
IV. Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound, which is the concentration at which the compound precipitates from a solution when transitioning from a high-solubility solvent (like DMSO) to an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffer
-
96-well microplates
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well plate.
-
Add the aqueous buffer to each well to achieve a range of final this compound concentrations. Ensure the final DMSO concentration is consistent across all wells and is low enough not to significantly impact the assay (typically ≤1%).
-
Seal the plate and shake for a predetermined time (e.g., 2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer. Alternatively, centrifuge the plate to pellet the precipitate and measure the concentration of the dissolved compound in the supernatant using a UV-Vis plate reader at the λmax of this compound.
-
The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Protocol 2: Equilibrium Solubility Assay
This protocol determines the thermodynamic equilibrium solubility of this compound in a specific solvent or buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., PBS at various pH values)
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer.
-
Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After incubation, visually confirm that excess solid this compound is still present.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant and dilute it with a suitable solvent for HPLC analysis.
-
Quantify the concentration of this compound in the supernatant using a pre-validated HPLC method with a standard curve.
-
The determined concentration represents the equilibrium solubility.
Protocol 3: Preparation and Characterization of Amorphous Solid Dispersion (ASD)
This protocol outlines a solvent evaporation method for preparing an amorphous solid dispersion of this compound.
Materials:
-
This compound
-
A suitable polymer (e.g., HPMC, HPMCAS, PVP, Soluplus®)
-
A common solvent for both this compound and the polymer (e.g., methanol, acetone, or a mixture)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolve a specific ratio of this compound and the chosen polymer in the common solvent.
-
Remove the solvent using a rotary evaporator under reduced pressure or by evaporation in a vacuum oven at a controlled temperature.
-
The resulting solid film is the amorphous solid dispersion.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve of a specific mesh size.
-
Characterize the solid dispersion for its amorphous nature using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Evaluate the dissolution profile of the ASD compared to the crystalline this compound in a relevant aqueous buffer.
V. Visualizations
Signaling Pathway
This compound is a pan-Janus kinase (JAK) inhibitor. It targets the JAK-STAT signaling pathway, which is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in inflammation and immunity.[7][8][9][10][11]
References
- 1. ijpdr.com [ijpdr.com]
- 2. US20220125933A1 - Lipid prodrugs of jak inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. Baricitinib Lipid-Based Nanosystems as a Topical Alternative for Atopic Dermatitis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound (TD-0903) | pan-Janus kinase (JAK) inhibitor | 2412496-23-0 | InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound (TD-0903)| pan JAK inhibitor | Probechem Biochemicals [probechem.com]
- 8. drugs.com [drugs.com]
- 9. data.epo.org [data.epo.org]
- 10. Polyacrylonitrile - Wikipedia [en.wikipedia.org]
- 11. Efficacy and safety of an inhaled pan-Janus kinase inhibitor, this compound, in hospitalised patients with COVID-19: results from a phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Systemic Exposure with Inhaled Nezulcitinib Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inhaled Nezulcitinib. The focus is on minimizing systemic exposure while maximizing pulmonary delivery and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of inhaled this compound delivery over oral administration?
A1: The primary advantage of delivering this compound via inhalation is to achieve high concentrations directly in the lungs, the target organ for treating pulmonary inflammation, while minimizing systemic exposure.[1][2][3][4] This organ-selective approach is designed to reduce the risk of systemic side effects that can be associated with oral Janus kinase (JAK) inhibitors.[5][6][7] Preclinical and clinical data have demonstrated a high lung-to-plasma ratio and low plasma concentrations of this compound following inhalation.[3][8]
Q2: What is the mechanism of action of this compound in the lungs?
A2: this compound is a pan-JAK inhibitor, meaning it inhibits all four members of the Janus kinase family: JAK1, JAK2, JAK3, and TYK2.[9] These enzymes are critical components of the JAK-STAT signaling pathway, which is activated by numerous cytokines involved in inflammation.[10][11][12] By inhibiting JAKs in the lung tissue, this compound blocks the signaling cascade that leads to the transcription of pro-inflammatory genes, thereby reducing lung inflammation.[3][9]
Q3: What preclinical models are suitable for evaluating the lung-selectivity of this compound?
A3: Rodent models, such as mice and rats, are commonly used in preclinical studies to assess the pharmacokinetics and efficacy of inhaled drugs like this compound.[2][6][13] These models are valuable for determining the lung-to-plasma concentration ratio and for evaluating the anti-inflammatory effects in response to challenges with agents that induce lung inflammation.[3][14]
Q4: What type of device is used to deliver this compound in clinical and preclinical settings?
A4: In clinical trials, this compound has been administered using a nebulizer, specifically the Aerogen Solo mesh nebulizer.[4][15] For preclinical rodent studies, various nose-only exposure systems can be adapted for nebulized drug delivery to ensure the aerosol is inhaled directly.[6][16]
Troubleshooting Guides
Inconsistent or Low Lung Deposition in Preclinical Models
| Problem | Potential Cause | Troubleshooting Step |
| Low drug concentration detected in lung tissue. | Improper nebulizer setup or function. | Calibrate the nebulizer to ensure a consistent output and appropriate particle size distribution (ideally 1-5 µm for deep lung deposition).[6][17] Ensure the nebulizer is positioned correctly within the exposure chamber to maximize aerosol delivery to the animal's breathing zone. |
| Animal stress or improper restraint. | Acclimatize animals to the restraint tubes to minimize stress, which can alter breathing patterns.[16] Ensure the restraining tube is the correct size to prevent the animal from turning around but not so tight as to restrict breathing.[16] | |
| Suboptimal breathing pattern of the animal. | In anesthetized models, ensure the depth of anesthesia is appropriate to maintain a regular breathing rate. For conscious models, ensure the exposure duration is sufficient for adequate aerosol inhalation. | |
| High variability in lung deposition between animals. | Differences in individual animal breathing rates and tidal volumes. | Use a sufficient number of animals per group to account for biological variability. Ensure consistent handling and experimental conditions for all animals. |
| Inconsistent aerosol generation over the exposure period. | Monitor the nebulizer output throughout the exposure to ensure a stable aerosol concentration is maintained.[16] |
Higher-Than-Expected Systemic Exposure (Plasma Concentration)
| Problem | Potential Cause | Troubleshooting Step |
| Elevated plasma concentrations of this compound. | Oropharyngeal deposition and subsequent gastrointestinal absorption. | In rodent models, the majority of inhaled particles can deposit in the nasal passages and be swallowed. While this compound has low oral bioavailability, this can contribute to systemic levels. Ensure the particle size is optimized for deep lung delivery to minimize upper airway deposition.[18] |
| Incorrect blood sampling time points. | Collect plasma samples at appropriate time points post-inhalation to accurately capture the absorption and elimination phases. Initial rapid absorption from the lungs may lead to an early Cmax. | |
| Contamination during sample collection or processing. | Use clean techniques for blood collection and processing to avoid cross-contamination between samples. | |
| Inconsistent plasma concentrations across a cohort. | Variability in the amount of drug swallowed. | As with lung deposition, variability in breathing patterns and head positioning during exposure can influence the amount of drug deposited in the oropharynx and subsequently swallowed. |
| Differences in individual animal metabolism. | Account for potential differences in metabolic rates between animals. Ensure a consistent diet and environment for all study animals. |
Issues with a JAK-STAT Signaling Readout (e.g., Western Blot for p-STAT)
| Problem | Potential Cause | Troubleshooting Step |
| No detectable change in p-STAT levels after this compound treatment. | Insufficient drug concentration at the target site. | Verify lung deposition of this compound using analytical methods. If deposition is low, troubleshoot the inhalation protocol (see above). |
| Timing of tissue collection is not optimal. | The phosphorylation of STAT proteins is a transient event. Collect lung tissue at a time point post-challenge and treatment where the signaling pathway is expected to be active. A time-course experiment may be necessary to determine the optimal sampling time. | |
| Poor sample quality or degradation of phosphorylated proteins. | Snap-freeze lung tissue in liquid nitrogen immediately after collection to preserve protein phosphorylation.[19] Use phosphatase inhibitors in the lysis buffer during protein extraction.[20][21] | |
| High background or non-specific bands on the Western blot. | Antibody is not specific or is used at too high a concentration. | Titrate the primary antibody to determine the optimal concentration. Use a highly specific antibody for the phosphorylated form of the STAT protein of interest. |
| Insufficient blocking or washing of the membrane. | Block the membrane with an appropriate agent (e.g., BSA or non-fat milk) for a sufficient amount of time. Increase the number and duration of washes to remove non-specifically bound antibodies. |
Quantitative Data Summary
Table 1: Pharmacokinetics of Inhaled this compound in Healthy Human Subjects (Single Ascending Dose)
| Dose | Cmax (ng/mL) | AUC (hr*ng/mL) |
| 1 mg | 1.7 ± 1.1 | 7.8 ± 6.9 |
| 3 mg | 14.0 ± 7.2 | 54.0 ± 28.0 |
| 10 mg | 14.2 ± 8.5 | 54.7 ± 35.4 |
| Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve. Data from a study in healthy participants.[14] |
Table 2: Pharmacokinetics of Inhaled this compound in Healthy Human Subjects (Multiple Ascending Dose)
| Dose | Cmax (ng/mL) | AUC (hr*ng/mL) |
| 3 mg (nasal) | 1.7 ± 1.1 | 7.8 ± 6.9 |
| 3 mg (oral) | 14.0 ± 7.2 | 54.0 ± 28.0 |
| 9 mg (oral) | 43.7 ± 37.3 | 152.0 ± 117.3 |
| Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve. Data from a study in healthy participants.[14] |
Experimental Protocols
Protocol 1: Preclinical Inhaled this compound Administration in a Rodent Model
Objective: To deliver a consistent dose of this compound to the lungs of rodents to assess pharmacokinetics and/or pharmacodynamics.
Materials:
-
This compound formulated for nebulization (solution or suspension).
-
Rodent nose-only exposure system.
-
Mesh nebulizer (e.g., Aerogen).
-
Syringe pump.
-
Pressurized air source.
-
Restraining tubes appropriate for the size of the animals.
Methodology:
-
Animal Acclimatization: Acclimatize rodents to the restraining tubes for several days prior to the experiment to reduce stress.
-
Nebulizer Setup and Calibration:
-
Prepare the this compound formulation at the desired concentration.
-
Connect the nebulizer to the syringe pump and the pressurized air source.
-
Calibrate the nebulizer output to determine the rate of aerosol generation and the particle size distribution. Aim for a mass median aerodynamic diameter (MMAD) between 1-3 µm for optimal rodent lung deposition.[6]
-
-
Animal Exposure:
-
Place each animal in a restraining tube.
-
Connect the restraining tubes to the ports of the nose-only exposure chamber.
-
Activate the nebulizer and expose the animals to the this compound aerosol for a predetermined duration. The exposure time will depend on the desired lung dose and the aerosol concentration.
-
-
Post-Exposure Monitoring:
-
Monitor the animals for any signs of distress during and after exposure.
-
-
Sample Collection:
-
At predetermined time points, collect blood samples for pharmacokinetic analysis.
-
For pharmacodynamic studies, euthanize the animals and collect lung tissue for analysis.
-
Protocol 2: Quantification of this compound in Lung Tissue and Plasma
Objective: To measure the concentration of this compound in lung tissue and plasma samples.
Materials:
-
Lung tissue and plasma samples from Protocol 1.
-
Homogenizer (e.g., bead beater).
-
Collagenase (for lung tissue).[22]
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Appropriate solvents and standards for this compound.
Methodology:
-
Plasma Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS.
-
-
Lung Tissue Sample Preparation:
-
Weigh a portion of the frozen lung tissue.
-
For improved homogenization, lung tissue can be pre-treated with collagenase.[22]
-
Add homogenization buffer and use a bead beater or other mechanical homogenizer to create a uniform tissue homogenate.[22][23]
-
Perform protein precipitation on the tissue homogenate as described for plasma.
-
Analyze the supernatant by LC-MS/MS.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the quantification of this compound.
-
Generate a standard curve using known concentrations of this compound to quantify the drug in the samples.
-
Protocol 3: Assessment of JAK-STAT Pathway Inhibition in Lung Tissue by Western Blot
Objective: To determine the effect of inhaled this compound on the phosphorylation of STAT proteins in lung tissue.
Materials:
-
Lung tissue homogenates from Protocol 2.
-
RIPA lysis buffer with protease and phosphatase inhibitors.[19][20]
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-STAT (e.g., p-STAT3, p-STAT5), anti-total-STAT, and anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Methodology:
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities.
-
Normalize the p-STAT signal to the total STAT or β-actin signal to determine the relative level of STAT phosphorylation.
-
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Preclinical evaluation of inhaled this compound workflow.
Caption: Troubleshooting high systemic exposure of this compound.
References
- 1. Inhaled Medications: Challenges and Strategies for Preclinical In Vivo PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Preclinical Development of Orally Inhaled Drugs (OIDs)—Are Animal Models Predictive or Shall We Move Towards In Vitro Non-Animal Models? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theravance Biopharma, Inc. Announces Top-Line Results From Phase 2 Study of this compound In Patients Hospitalized With Acute Lung Injury Due to COVID-19 [prnewswire.com]
- 4. Efficacy and safety of an inhaled pan-Janus kinase inhibitor, this compound, in hospitalised patients with COVID-19: results from a phase 2 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study in healthy participants to evaluate safety, tolerability, and pharmacokinetics of inhaled this compound, a potential treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scireq.com [scireq.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Phase I study in healthy participants to evaluate safety, tolerability, and pharmacokinetics of inhaled this compound, a potential treatment for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. JAK-STAT Pathway: A Novel Target to Tackle Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound (TD-0903) / Theravance Biopharma [delta.larvol.com]
- 15. Adapting the Aerogen Mesh Nebulizer for Dried Aerosol Exposures Using the PreciseInhale Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Low-dose intrapulmonary drug delivery device for studies on next-generation therapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pulmonary drug delivery. Part I: Physiological factors affecting therapeutic effectiveness of aerosolized medications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gel electrophoresis - How to do western analysis to lung tissue? - Biology Stack Exchange [biology.stackexchange.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. PD‐L1/p‐STAT3 promotes the progression of NSCLC cells by regulating TAM polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. nextadvance.com [nextadvance.com]
Troubleshooting inconsistent results in Nezulcitinib experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Nezulcitinib, a pan-Janus kinase (JAK) inhibitor. The information is intended for scientists and drug development professionals to address common issues and ensure consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as TD-0903) is an inhaled, lung-selective, pan-Janus kinase (JAK) inhibitor.[1] Its primary mechanism of action is to compete with ATP for the catalytic ATP-binding site in JAKs, thereby disrupting cytokine-induced activation of the JAK-STAT signaling pathway.[1] This inhibition reduces the release of pro-inflammatory cytokines and chemokines. This compound targets all four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.[2]
Q2: In what experimental systems has this compound been tested?
A2: this compound has been evaluated in both preclinical models and human clinical trials. Preclinically, it has been shown to reduce concanavalin A-induced lung inflammation in mice. In humans, it has undergone Phase I and Phase II clinical trials for acute lung injury associated with COVID-19.[3][4]
Q3: What are the known off-target effects of this compound?
A3: As a pan-JAK inhibitor, this compound is designed to inhibit all JAK family members. While this provides broad anti-inflammatory activity, researchers should be aware that inhibiting multiple JAKs can have pleiotropic effects.[5] For instance, JAK2 inhibition is linked to changes in blood cell production.[6] When interpreting results, it is crucial to consider the roles of each JAK isoform in the specific cell type and context being studied.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: For in vitro use, this compound is typically dissolved in a solvent like DMSO to create a stock solution.[2] It is recommended to store the solid powder at -20°C for up to 12 months. In solvent, it should be stored at -80°C for up to 6 months.[2] To avoid solubility issues in cell culture media, it is advisable not to exceed a final DMSO concentration of 0.1-0.5% in the assay.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Phosphorylated STAT (pSTAT) Levels
Possible Cause 1: Inconsistent Cell Stimulation
-
Recommendation: Ensure that the cytokine stimulation is consistent across all wells and experiments. Use a consistent concentration and incubation time for the stimulating ligand (e.g., IFN-γ, IL-6). Prepare fresh cytokine dilutions for each experiment.
Possible Cause 2: Phosphatase Activity
-
Recommendation: Phosphatases can rapidly dephosphorylate proteins upon cell lysis. Always use pre-chilled buffers and keep samples on ice. It is critical to add phosphatase inhibitors to your lysis buffer.
Possible Cause 3: Antibody Performance
-
Recommendation: Use phospho-specific antibodies that have been validated for the intended application (e.g., Western blot, flow cytometry). Always check the antibody datasheet for recommended dilutions and blocking buffers. For phospho-specific antibodies, BSA is often a better blocking agent than milk, as milk contains the phosphoprotein casein which can increase background.
Issue 2: Discrepancy Between Expected and Observed Effects on Cytokine Production
Possible Cause 1: Suboptimal this compound Concentration
-
Recommendation: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions. The IC50 can vary between different cell lines and with different stimulating cytokines.
Possible Cause 2: Cell Health and Density
-
Recommendation: Ensure that cells are healthy and in the logarithmic growth phase.[7] Cell density can affect cytokine production and the cellular response to inhibitors. Seed cells at a consistent density for all experiments.
Possible Cause 3: Assay Sensitivity
-
Recommendation: Use a highly sensitive cytokine detection method, such as a validated ELISA kit. Ensure that the standard curve is properly prepared and that the assay is performed according to the manufacturer's instructions.[8]
Issue 3: Inconsistent Cell Viability/Proliferation Results
Possible Cause 1: this compound Solubility and Stability
-
Recommendation: this compound may precipitate in aqueous media at high concentrations. Visually inspect the media for any signs of precipitation after adding the compound. Prepare fresh dilutions from a DMSO stock for each experiment. Some small molecules can be unstable in cell culture media over longer incubation times.
Possible Cause 2: Inappropriate Assay for Measuring Viability
-
Recommendation: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). The MTT assay, for example, measures metabolic activity and can sometimes produce inconsistent results.[9] Consider using an alternative assay like a resazurin-based assay or an ATP-based assay for a more direct measure of cell viability.[10]
Possible Cause 3: Off-Target Cytotoxicity
-
Recommendation: At high concentrations, kinase inhibitors can exhibit off-target effects that may lead to cytotoxicity.[4] It is important to distinguish between specific inhibition of proliferation due to JAK-STAT pathway blockade and general cytotoxicity. Consider including a counterscreen with a different cell line that is not dependent on the JAK-STAT pathway for proliferation.
Data Summary Tables
Table 1: this compound Inhibitory Activity
| Kinase | pKi |
| JAK1 | 10.3 |
| JAK2 | 10.6 |
| JAK3 | 10.2 |
| Tyk2 | 9.2 |
Source: Theravance Biopharma, as cited in Phase I study publications.
Table 2: Pharmacokinetics of Single Inhaled Doses of this compound in Healthy Participants
| Dose | Cmax (ng/mL) | AUC (ng*h/mL) |
| 1 mg | 0.22 | 1.15 |
| 3 mg | 0.73 | 4.09 |
| 10 mg | 2.12 | 12.3 |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data from a Phase I clinical trial.[3]
Experimental Protocols & Visualizations
Protocol 1: Western Blot for Phosphorylated STAT3 (pSTAT3)
-
Cell Seeding and Treatment: Seed cells (e.g., A549) in 6-well plates and allow them to adhere overnight. The next day, pre-treat cells with varying concentrations of this compound (or DMSO vehicle control) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes.
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against pSTAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a housekeeping protein like GAPDH.
Caption: General experimental workflow for assessing this compound efficacy.
Protocol 2: ELISA for IL-6 Quantification
-
Sample Collection: Collect cell culture supernatants from cells treated as described in Protocol 1 (steps 1-2). Centrifuge the supernatants to remove any cellular debris.
-
Assay Procedure: Use a commercially available IL-6 ELISA kit. Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, incubating with detection antibody, and adding the enzyme conjugate.
-
Data Acquisition: After adding the substrate and stopping the reaction, read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to calculate the concentration of IL-6 in the experimental samples.
JAK-STAT Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (TD-0903)| pan JAK inhibitor | Probechem Biochemicals [probechem.com]
- 3. Phase I study in healthy participants to evaluate safety, tolerability, and pharmacokinetics of inhaled this compound, a potential treatment for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK Inhibitors Explained: Enzyme Selectivity and Clinical Impact in Autoimmune Disease Treatment | RHAPP [contentrheum.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Nezulcitinib Aerosol Characterization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of nebulized Nezulcitinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aerosol characterization important?
A1: this compound is a lung-selective, inhaled inhibitor of Janus kinases (JAKs) under investigation for treating acute lung injury and other respiratory conditions.[1][2] As an inhaled therapy, the physical characteristics of the aerosolized drug are critical to its efficacy. Proper aerosol characterization ensures that the drug particles are of the optimal size to reach the target area in the lungs, thereby maximizing the therapeutic effect and minimizing systemic exposure.[3][4]
Q2: What are the key parameters to evaluate during this compound aerosol characterization?
A2: The primary parameters for characterizing this compound aerosol include:
-
Aerodynamic Particle Size Distribution (APSD): Determines the size of the aerosol particles, which dictates where they will deposit in the respiratory tract.[4]
-
Delivered Dose Uniformity: Ensures that the amount of drug delivered to the patient is consistent with each administration.[5]
-
Drug Content and Purity: Verifies the amount and stability of this compound in the nebulizer solution and the resulting aerosol.
Q3: Which analytical techniques are most commonly used for this compound aerosol characterization?
A3: The most common techniques are:
-
Cascade Impaction: This is the gold-standard method for measuring the APSD of inhaled drugs.[6][7]
-
Laser Diffraction: A rapid and less labor-intensive method for determining particle size distribution.[8]
-
High-Performance Liquid Chromatography (HPLC): Used to quantify the amount of this compound in the nebulizer solution and collected aerosol fractions for delivered dose and content uniformity testing.[9][10]
Troubleshooting Guides
This section provides solutions to specific issues that may arise during this compound aerosol characterization experiments.
Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction
Problem 1: High variability in Mass Median Aerodynamic Diameter (MMAD) between replicate measurements.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Nebulizer Performance | Ensure the nebulizer is cleaned and assembled correctly before each use. Verify that the nebulizer is functioning within its specified parameters (e.g., flow rate, pressure). |
| Leaks in the Cascade Impactor Assembly | Perform a leak test on the cascade impactor before each experiment. Ensure all stages are properly sealed. |
| Inconsistent Sampling Time | Use a precisely controlled timer to ensure the sampling duration is identical for all replicates. |
| Drug Adhesion to Impactor Stages | Coat the impactor stages with a suitable solvent (e.g., silicone) to prevent particle bounce and ensure proper collection. |
Problem 2: Low mass balance (sum of drug recovered from all stages is significantly lower than the total emitted dose).
-
Possible Causes & Solutions:
| Cause | Solution |
| Drug Deposition in the Induction Port or Pre-separator | Quantify the amount of drug deposited in these components and include it in the total mass balance calculation. |
| Inefficient Drug Extraction from Collection Plates | Optimize the solvent and extraction procedure used to recover the drug from the collection plates. Ensure complete dissolution of the drug. |
| Leaks in the System | As mentioned previously, perform a thorough leak test of the entire apparatus. |
Particle Size Analysis by Laser Diffraction
Problem 1: Bimodal or multimodal particle size distribution is observed when a unimodal distribution is expected.
-
Possible Causes & Solutions:
| Cause | Solution |
| Air Bubbles in the Sample | Degas the nebulizer solution before analysis. Use a bubble-free measurement cell. |
| Droplet Coalescence | Increase the distance between the nebulizer outlet and the laser beam to allow for droplet evaporation and stabilization. |
| Contamination of the Dispersant or Measurement Cell | Ensure all glassware and the measurement cell are thoroughly cleaned. Use high-purity dispersant. |
Problem 2: High obscuration values leading to inaccurate results.
-
Possible Causes & Solutions:
| Cause | Solution |
| Sample Concentration is Too High | Dilute the this compound nebulizer solution to achieve an optimal obscuration level, typically between 5-15%. |
| Multiple Scattering Effects | If dilution is not possible, use a shorter path length cell or software corrections for multiple scattering if available. |
Drug Content and Delivered Dose Uniformity by HPLC
Problem 1: Poor peak shape and resolution in the HPLC chromatogram.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase pH and solvent ratio to improve peak shape and separation. |
| Column Degradation | Replace the HPLC column with a new one of the same type. |
| Sample Overload | Inject a smaller volume of the sample or dilute the sample further. |
Problem 2: Inconsistent results for delivered dose uniformity.
-
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Nebulization | Ensure the nebulizer runs for the full specified time to deliver the entire dose. |
| Variable Droplet Collection Efficiency | Use a validated collection method, such as a filter apparatus, to capture the emitted dose consistently. |
| Drug Instability in Solution | Investigate the stability of the this compound solution over the duration of the experiment. Protect from light and extreme temperatures if necessary. |
Data Presentation
Table 1: Hypothetical Aerodynamic Particle Size Distribution of Nebulized this compound (3 mg/mL)
| Parameter | Batch 1 | Batch 2 | Batch 3 | Acceptance Criteria |
| Mass Median Aerodynamic Diameter (MMAD) (µm) | 3.5 | 3.7 | 3.6 | 2.0 - 5.0 µm |
| Geometric Standard Deviation (GSD) | 1.8 | 1.9 | 1.8 | ≤ 2.5 |
| Fine Particle Fraction (FPF) (<5 µm) (%) | 42.5 | 40.1 | 41.7 | ≥ 40% |
| Emitted Dose (mg) | 2.8 | 2.7 | 2.8 | 2.5 - 3.5 mg |
Table 2: Hypothetical Delivered Dose Uniformity of Nebulized this compound (3 mg dose)
| Unit | Delivered Dose (mg) |
| 1 | 2.95 |
| 2 | 3.02 |
| 3 | 2.98 |
| 4 | 3.05 |
| 5 | 2.99 |
| Mean | 3.00 |
| % RSD | 1.05% |
| Acceptance Criteria | Mean: 85-115% of label claim; %RSD: ≤ 15% |
Experimental Protocols
Protocol 1: Determination of Aerodynamic Particle Size Distribution by Cascade Impaction
-
Apparatus: Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI).
-
Preparation:
-
Coat the collection plates with a thin layer of a suitable solvent to prevent particle bounce.
-
Assemble the impactor and perform a leak test according to the manufacturer's instructions.
-
Connect the impactor to a vacuum pump and a flow meter.
-
-
Procedure:
-
Fill the nebulizer with a known volume and concentration of this compound solution.
-
Connect the nebulizer to the induction port of the impactor.
-
Activate the vacuum pump and adjust the flow rate to the desired value (e.g., 15 L/min).
-
Turn on the nebulizer and run for a predetermined time.
-
Disassemble the impactor and carefully remove the collection plates.
-
-
Analysis:
-
Extract the drug from each plate and the induction port using a validated solvent and procedure.
-
Quantify the amount of this compound in each extract using a validated HPLC method.
-
Calculate the MMAD, GSD, and FPF using appropriate software.
-
Protocol 2: Particle Size Analysis by Laser Diffraction
-
Apparatus: Laser diffraction particle size analyzer (e.g., Malvern Spraytec).
-
Preparation:
-
Align the laser and perform a background measurement.
-
Fill the nebulizer with the this compound solution.
-
-
Procedure:
-
Position the nebulizer at a fixed distance and angle from the laser beam.
-
Activate the nebulizer to generate the aerosol plume.
-
Initiate the measurement and acquire data for a specified duration.
-
-
Analysis:
-
Use the instrument software to calculate the particle size distribution based on the Mie or Fraunhofer theory.
-
Report the volume median diameter (Dv50) and other relevant distribution parameters.
-
Protocol 3: Delivered Dose Uniformity Testing
-
Apparatus: Dosing apparatus with a filter holder and a vacuum pump.
-
Preparation:
-
Place a suitable filter (e.g., glass fiber) in the filter holder.
-
Assemble the apparatus and connect it to the vacuum pump.
-
-
Procedure:
-
Fill the nebulizer with a single dose of this compound solution.
-
Connect the nebulizer to the apparatus.
-
Activate the vacuum pump and the nebulizer simultaneously.
-
Run the nebulizer until nebulization is complete.
-
Repeat for a predetermined number of units (e.g., 10).
-
-
Analysis:
-
Extract the drug from each filter using a validated solvent and procedure.
-
Quantify the amount of this compound in each extract using a validated HPLC method.
-
Calculate the mean delivered dose and the relative standard deviation (%RSD).
-
Visualizations
Caption: this compound's mechanism of action in the JAK-STAT signaling pathway.
Caption: Troubleshooting workflow for high variability in APSD measurements.
Caption: Experimental workflow for cascade impaction analysis.
References
- 1. Laser diffraction Masterclass 6: Troubleshooting | Malvern Panalytical [malvernpanalytical.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Challenges Associated with the Pulmonary Delivery of Therapeutic Dry Powders for Preclinical Testing [jstage.jst.go.jp]
- 4. Aerodynamic Particle Size Distribution (APSD) | Copley Scientific [copleyscientific.com]
- 5. TSI - Delivered Dose Uniformity (DDU) [tsi.com]
- 6. epag.co.uk [epag.co.uk]
- 7. Product Lifecycle Approach to Cascade Impaction Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top tips for avoiding particle sizing failures with your laser diffraction method | Malvern Panalytical [malvernpanalytical.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential Off-Target Effects of Pan-JAK Inhibition
Welcome to the technical support center for researchers working with pan-JAK inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are pan-JAK inhibitors and why is considering off-target effects crucial?
Q2: I'm observing a cellular phenotype that doesn't align with the known function of the JAK-STAT pathway. Could this be an off-target effect?
It is highly possible. While the primary mechanism of action for JAK inhibitors is the suppression of the JAK-STAT pathway, many of these compounds are known to be promiscuous and can inhibit other kinases.[2][3] For instance, some JAK inhibitors have been found to interact with kinases like CK2-α2, MAP3K12, PDE10A, TRPM6, and PKN2.[2][4] To investigate if your observed phenotype is due to an off-target effect, consider the following troubleshooting steps:
-
Validate with a structurally different inhibitor: Use a pan-JAK inhibitor with a different chemical scaffold that is known to target the same primary kinases. If the unexpected phenotype persists, it is more likely to be an on-target effect. If the phenotype is not replicated, it suggests an off-target effect specific to the initial inhibitor.
-
Rescue experiment: If possible, transfect your cells with a constitutively active form of a downstream STAT protein. If this rescues the on-target phenotype but not the unexpected phenotype, it further points towards an off-target mechanism.
-
Perform a kinome scan: A broad kinase profiling assay can identify other kinases that your inhibitor may be affecting.
Q3: How can I differentiate between inhibition of different JAK isoforms in my cellular assay?
Selectively assessing the inhibition of individual JAK isoforms in a cellular context can be challenging with pan-JAK inhibitors. However, you can leverage the differential coupling of JAKs to various cytokine receptors. By stimulating cells with specific cytokines that signal through distinct JAK pairings, you can infer the inhibitory profile of your compound.[5] For example:
-
JAK1/JAK3: IL-2 or IL-15 stimulation primarily signals through JAK1 and JAK3.
-
JAK1/JAK2: IL-6 or IFN-γ stimulation utilizes JAK1 and JAK2.
-
JAK2/JAK2: GM-CSF stimulation is dependent on JAK2 homodimers.
-
JAK1/TYK2: IFN-α stimulation signals through JAK1 and TYK2.[5]
By measuring the phosphorylation of downstream STAT proteins (pSTAT) in response to these cytokines in the presence of your inhibitor, you can determine its relative potency against different JAK combinations.[5]
Troubleshooting Guides
Problem: Inconsistent IC50 values for the same pan-JAK inhibitor across different experiments.
-
Possible Cause 1: Variation in ATP concentration. Most JAK inhibitors are ATP-competitive.[1] If the ATP concentration in your kinase assay varies between experiments, the apparent IC50 value of the inhibitor will shift.
-
Solution: Ensure you use a consistent and well-defined ATP concentration in all your assays. It is recommended to determine the Michaelis-Menten constant (Km) for ATP for your specific kinase and use an ATP concentration at or near the Km.[6]
-
-
Possible Cause 2: Different cell states or passage numbers. The physiological state of your cells can influence their response to inhibitors.
-
Solution: Use cells with a consistent passage number and ensure they are in a similar growth phase (e.g., logarithmic) for all experiments.
-
-
Possible Cause 3: Substrate/cell type-dependent effects. The inhibitory activity of a compound can vary depending on the specific substrate used in a biochemical assay or the cell type in a cellular assay.[7]
-
Solution: Standardize your substrates and cell lines for a given set of experiments. When comparing data, ensure the experimental conditions were as similar as possible.
-
Problem: My inhibitor is less potent in a cell-based assay compared to a biochemical kinase assay.
-
Possible Cause 1: Cell permeability and efflux. The inhibitor may have poor membrane permeability or be actively transported out of the cell by efflux pumps.
-
Solution: Consider using cell lines with known expression levels of common drug transporters or use efflux pump inhibitors as controls.
-
-
Possible Cause 2: High intracellular ATP concentration. The concentration of ATP inside a cell is typically in the millimolar range, which is often much higher than the concentrations used in biochemical assays. This can lead to a rightward shift in the IC50 value for ATP-competitive inhibitors.
-
Solution: This is an inherent difference between the two assay formats. Report the results from both and acknowledge the likely reason for the discrepancy.
-
-
Possible Cause 3: Protein binding. The inhibitor may bind to other proteins within the cell or in the culture medium, reducing its free concentration available to bind to the target kinase.
-
Solution: Consider the protein concentration in your assay and the potential for non-specific binding.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity (IC50, nM) of Selected Pan-JAK Inhibitors Against JAK Family Kinases.
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Reference |
| Peficitinib | 3.9 | 5.0 | 0.7 | 4.8 | [7] |
| Tofacitinib | 3.2 | 4.1 | 1.6 | 34 | [7] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [7] |
Data is compiled from enzymatic assays and may vary depending on experimental conditions.
Table 2: Examples of Off-Target Kinase Interactions for Baricitinib and Tofacitinib.
| Inhibitor | Off-Target Kinase | Assay Type | Value | Reference |
| Baricitinib | CK2-α2 | In vitro activity assay | Kd = 5.8 µM | [2] |
| Baricitinib | MAP3K12 | In vitro activity assay | Kd = 5.8 µM | [2] |
| Baricitinib | PKN2 | Ligand-binding assay | IC50 in nM range | [4] |
| Tofacitinib | TRPM6 | Ligand-binding assay | IC50 in µM range | [4] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Determining IC50 Values
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a pan-JAK inhibitor against a purified kinase.
Materials:
-
Purified recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
Pan-JAK inhibitor of interest
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare inhibitor dilutions: Create a serial dilution of the pan-JAK inhibitor in the kinase buffer.
-
Prepare kinase solution: Dilute the purified JAK enzyme to the desired concentration in the kinase buffer.
-
Prepare substrate/ATP solution: Prepare a solution containing the peptide substrate and ATP in the kinase buffer. The ATP concentration should be at or near its Km for the specific kinase.
-
Assay setup: In a 384-well plate, add the inhibitor dilutions.
-
Initiate reaction: Add the kinase solution to each well, followed by the substrate/ATP solution to start the reaction.
-
Incubate: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate reaction and detect signal: Add the ADP-Glo™ reagent to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.
-
Data analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Assay for Assessing Off-Target Effects
This protocol describes a method to investigate potential off-target effects of a pan-JAK inhibitor using a cell line that expresses a reporter gene under the control of a transcription factor not regulated by the JAK-STAT pathway.
Materials:
-
A cell line with a well-characterized signaling pathway independent of JAK-STAT (e.g., HEK293 cells with a CRE-Luciferase reporter for the cAMP pathway).
-
An agonist for the alternative pathway (e.g., forskolin for the cAMP pathway).
-
Pan-JAK inhibitor of interest.
-
Cell culture medium and reagents.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell seeding: Seed the reporter cell line in a 96-well plate and allow them to attach overnight.
-
Inhibitor treatment: Treat the cells with a range of concentrations of the pan-JAK inhibitor for a predetermined time (e.g., 1-2 hours).
-
Agonist stimulation: Add the specific agonist for the non-JAK-STAT pathway to the wells.
-
Incubation: Incubate for a period sufficient to induce reporter gene expression (e.g., 6 hours).
-
Cell lysis and luciferase measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data analysis: If the pan-JAK inhibitor significantly reduces the reporter gene activity induced by the agonist, it suggests an off-target effect on this alternative signaling pathway.
Mandatory Visualizations
Caption: Canonical JAK-STAT signaling pathway.
Caption: Workflow for investigating potential off-target effects.
References
- 1. JAK-Inhibitors – A Story of Success and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baricitinib and tofacitinib off‐target profile, with a focus on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Nezulcitinib Administration: A Technical Guide to Concomitant Medications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Nezulcitinib in experimental settings, particularly when administered with other medications. The following frequently asked questions (FAQs) and troubleshooting guides address potential challenges and offer detailed protocols to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a lung-selective, inhaled pan-Janus kinase (JAK) inhibitor.[1] Its primary mechanism involves the inhibition of JAK1, JAK2, JAK3, and TYK2, which are intracellular tyrosine kinases.[2] By blocking these kinases, this compound disrupts the JAK-STAT signaling pathway, a critical route for many pro-inflammatory cytokines. This disruption leads to a reduction in the release of these cytokines in the airways, thereby mitigating inflammation.[3]
Q2: What are the known metabolic pathways for this compound and the potential for drug-drug interactions?
A2: Preclinical data indicate that this compound is metabolized in human hepatocytes primarily through oxidation, methylation, and glucuronidation. A minor portion of the drug is eliminated unchanged in the urine. While specific cytochrome P450 (CYP) enzymes have not been definitively identified in publicly available literature, the involvement of these common metabolic pathways suggests a potential for drug-drug interactions with compounds that are strong inhibitors or inducers of various CYP isoforms.
Q3: Have any clinical trials of this compound involved the use of concomitant medications?
A3: Yes, Phase II clinical trials of this compound for acute lung injury associated with COVID-19 included patients receiving standard-of-care treatments.[4] These concomitant medications notably included corticosteroids (such as dexamethasone), antiviral agents (like remdesivir), and anticoagulants (including heparins).[2]
Q4: What is the general guidance on administering this compound with corticosteroids?
A4: In clinical trials, this compound was administered to patients who were also receiving corticosteroids.[4] In fact, JAK inhibition may have additive anti-inflammatory effects when combined with corticosteroid treatment. Researchers should maintain the established corticosteroid regimen as per their experimental design and monitor for any unexpected potentiation of anti-inflammatory or immunosuppressive effects.
Q5: Are there any specific concerns with administering this compound alongside anticoagulants?
A5: While clinical trials included patients on anticoagulants, no specific adverse events related to this combination have been highlighted in the available data. However, as with any combination therapy, it is crucial to monitor for any signs of altered coagulation or unexpected bleeding events. Standard coagulation parameter monitoring is recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high systemic exposure of this compound | Co-administration of a potent inhibitor of drug-metabolizing enzymes (e.g., certain azole antifungals, protease inhibitors). | 1. Review all concomitant medications for known potent CYP inhibitors. 2. If a potent inhibitor is necessary, consider a dose reduction of this compound in your experimental protocol, with careful pharmacokinetic monitoring. 3. Refer to the In Vitro Cytochrome P450 Inhibition Assay protocol below to screen for potential interactions. |
| Reduced efficacy of this compound | Co-administration of a potent inducer of drug-metabolizing enzymes (e.g., rifampicin, certain anticonvulsants). | 1. Review all concomitant medications for known potent CYP inducers. 2. If a potent inducer is necessary, consider increasing the dose or frequency of this compound administration, with close monitoring of efficacy markers. |
| Altered therapeutic effect of a concomitant medication | This compound may be inhibiting the metabolism of the co-administered drug. | 1. Monitor the plasma levels and therapeutic/adverse effects of the concomitant medication closely. 2. If a clinically significant interaction is suspected, consider adjusting the dose of the concomitant medication or selecting an alternative agent that is not metabolized by the same pathway. |
| Exacerbated immunosuppression | Additive or synergistic effects of this compound and other immunosuppressive agents (e.g., high-dose corticosteroids). | 1. Implement enhanced monitoring for signs of infection. 2. Consider reducing the dose of one or both agents if clinically feasible within the experimental design. |
Quantitative Data from Clinical Trials
The following tables summarize key outcomes from a Phase II clinical trial of this compound in hospitalized patients with COVID-19. While not a direct comparison of concomitant medication subgroups, the data provides context on the drug's performance alongside standard of care, which included corticosteroids and anticoagulants.
Table 1: 28-Day All-Cause Mortality
| Treatment Group | Overall Population (n=205) | Patients with baseline CRP <150 mg/L (n=171) |
| This compound | 6 deaths | 1 death |
| Placebo | 13 deaths | 9 deaths |
| Hazard Ratio (HR) | 0.42 | 0.097 |
| p-value | 0.08 | 0.009 |
Table 2: Time to Recovery
| Treatment Group | Overall Population (n=205) | Patients with baseline CRP <150 mg/L (n=171) |
| This compound | Median: 10 days | Median: 10 days |
| Placebo | Median: 11 days | Median: 11 days |
| Hazard Ratio (HR) | 1.27 | 1.48 |
| p-value | 0.12 | 0.02 |
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the potential of this compound to inhibit the activity of major human cytochrome P450 (CYP) isoforms.
Materials:
-
Human liver microsomes (pooled)
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for 2C9)
-
NADPH regenerating system
-
This compound (in a suitable solvent, e.g., DMSO)
-
Positive control inhibitors for each CYP isoform
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well plates
-
LC-MS/MS system
Methodology:
-
Prepare a series of this compound concentrations. The final concentration of the organic solvent should be less than 1% in the incubation mixture.
-
In a 96-well plate, pre-incubate human liver microsomes or recombinant CYP enzymes with this compound or a positive control inhibitor in the incubation buffer for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C. The incubation time should be within the linear range of metabolite formation.
-
Stop the reaction by adding a suitable quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP activity at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition) by fitting the data to a suitable model.
In Vivo Drug-Drug Interaction Study (Conceptual Protocol)
Objective: To evaluate the effect of a concomitant medication on the pharmacokinetics of inhaled this compound in a relevant animal model (e.g., rodents or non-human primates).
Materials:
-
This compound for inhalation
-
Inhalation exposure system
-
Test concomitant medication (inhibitor or inducer of drug metabolism)
-
Animal model (e.g., Sprague-Dawley rats)
-
Blood collection supplies
-
LC-MS/MS system for bioanalysis
Methodology:
-
Acclimatization: Acclimate animals to the inhalation exposure system.
-
Group Allocation: Divide animals into at least two groups:
-
Group A: Receives vehicle for the concomitant medication followed by inhaled this compound.
-
Group B: Receives the test concomitant medication for a specified duration (to achieve steady-state inhibition or induction) followed by inhaled this compound.
-
-
Dosing:
-
Administer the concomitant medication or its vehicle to the respective groups. The route and duration of administration will depend on the specific drug being tested.
-
At a specified time point after the final dose of the concomitant medication, administer a single dose of inhaled this compound to all animals using the inhalation exposure system.
-
-
Pharmacokinetic Sampling:
-
Collect serial blood samples at predetermined time points post-Nezulcitinib administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process blood samples to obtain plasma and store frozen until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters for this compound in each group (e.g., Cmax, Tmax, AUC, t1/2).
-
Statistically compare the pharmacokinetic parameters between Group A and Group B to determine if the concomitant medication significantly altered the systemic exposure of this compound.
-
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Workflow for assessing potential drug-drug interactions.
Caption: Logical flow for troubleshooting unexpected outcomes.
References
- 1. Drug Interactions With Oral Inhaled Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 2 multiple ascending dose study of the inhaled pan-JAK inhibitor this compound (TD-0903) in severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
Method refinement for quantifying Nezulcitinib in plasma vs. lung tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of quantifying Nezulcitinib in plasma and lung tissue.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Asymmetry in LC-MS/MS Analysis
-
Question: My chromatograms for this compound are showing poor peak shape, including tailing or fronting. What are the potential causes and solutions?
-
Answer: Poor peak shape can arise from several factors related to the sample, mobile phase, or column. Here are some common causes and troubleshooting steps:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample or reducing the injection volume.
-
Secondary Interactions: Silanol groups on the silica-based column can interact with basic compounds like this compound, causing peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Adding a small amount of a modifier like formic acid or ammonium hydroxide to the mobile phase can help to suppress these interactions.
-
Solution 2: Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) to minimize secondary interactions.
-
-
Contamination: A buildup of contaminants on the column or in the LC system can affect peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, it may be necessary to replace the column.
-
-
Inappropriate Mobile Phase: The organic solvent composition and gradient profile can impact peak shape. Experiment with different gradients and solvent compositions (e.g., acetonitrile vs. methanol) to optimize peak symmetry.
-
Issue 2: High Matrix Effects in Lung Tissue Homogenates
-
Question: I am observing significant ion suppression/enhancement when analyzing this compound in lung tissue samples compared to my standards in a clean solvent. How can I mitigate these matrix effects?
-
Answer: Lung tissue is a complex matrix that can cause significant matrix effects in LC-MS/MS analysis.[1] Here are strategies to address this issue:
-
Improve Sample Preparation: The goal is to remove interfering endogenous components from the sample.[2][3]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[3] A well-chosen SPE sorbent can selectively retain this compound while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective.[4] You may need to optimize the extraction solvent and pH to achieve a clean extraction.
-
Protein Precipitation (PPT): While a simpler method, PPT may not be sufficient for removing all interfering components from lung tissue.[5] If using PPT, consider a subsequent clean-up step.
-
-
Chromatographic Separation: Ensure your LC method adequately separates this compound from co-eluting matrix components. A longer gradient or a column with a different selectivity may be necessary.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[6]
-
Dilution: Diluting the sample with a clean solvent can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.
-
Issue 3: Low Recovery of this compound from Plasma Samples
-
Question: My recovery of this compound from spiked plasma samples is consistently low. What could be the reason, and how can I improve it?
-
Answer: Low recovery indicates that the analyte is being lost during the sample preparation process. Here are some potential causes and solutions:
-
Inefficient Extraction: The chosen extraction method (LLE or SPE) may not be optimal for this compound.
-
LLE: Experiment with different organic solvents, adjust the sample pH to ensure this compound is in a neutral form for better partitioning into the organic layer, and optimize the mixing and phase separation steps.
-
SPE: Ensure the sorbent chemistry is appropriate for this compound. Optimize the wash steps to prevent premature elution of the analyte and the elution step to ensure complete recovery from the sorbent.
-
-
Protein Binding: this compound may be highly bound to plasma proteins.
-
Solution: During protein precipitation, use a sufficient volume of organic solvent (e.g., acetonitrile or methanol) and ensure thorough vortexing to disrupt protein binding.[7]
-
-
Adsorption: The analyte may be adsorbing to the walls of the collection tubes or pipette tips.
-
Solution: Use low-binding plasticware.
-
-
Analyte Instability: this compound may be degrading during sample processing.
-
Solution: Keep samples on ice and process them as quickly as possible. Evaluate the stability of this compound under your experimental conditions.
-
-
Frequently Asked Questions (FAQs)
-
Question: What are the key validation parameters I need to assess for a bioanalytical method according to regulatory guidelines?
-
Answer: According to FDA and ICH M10 guidelines, a full validation of a bioanalytical method should include the following parameters: selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carryover, dilution integrity, and stability.[8][9][10][11]
-
Question: What is the main difference in sample preparation between plasma and lung tissue?
-
Answer: The primary difference is the initial homogenization step required for lung tissue to release the drug from the tissue matrix before extraction.[3] Plasma samples can typically proceed directly to protein precipitation or extraction. Lung tissue homogenates are also generally "dirtier" than plasma, often requiring more rigorous cleanup methods like SPE to minimize matrix effects.
-
Question: How do I prepare a lung tissue homogenate for this compound quantification?
-
Answer: A general procedure for preparing a lung tissue homogenate is as follows:
-
Accurately weigh a portion of the frozen lung tissue.
-
Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline) to achieve a known tissue-to-buffer ratio (e.g., 1:4 w/v).
-
Homogenize the tissue using a mechanical homogenizer (e.g., a bead beater or rotor-stator homogenizer) until a uniform suspension is achieved. Keep the sample on ice during this process to prevent degradation.
-
The resulting homogenate can then be subjected to protein precipitation, LLE, or SPE for extraction of this compound.
-
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., this compound-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions (Example):
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined.
-
Protocol 2: Quantification of this compound in Lung Tissue by LC-MS/MS
-
Tissue Homogenization:
-
Homogenize a known weight of lung tissue in a 4-fold volume of cold phosphate-buffered saline (PBS).
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of lung homogenate, add the internal standard.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound with a suitable elution solvent (e.g., methanol containing 5% ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
The same or similar LC-MS/MS conditions as described for plasma analysis can be used, with potential adjustments to the gradient to ensure separation from any remaining matrix components.
-
Quantitative Data Summary
The following tables summarize the acceptance criteria for method validation based on FDA guidelines.[12]
Table 1: Calibration Curve
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r) | ≥ 0.99 |
| Calibration Standards Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Precision (%CV) | Accuracy (% Bias) |
| Lower Limit of Quantification (LLOQ) | ≤ 20% | Within ±20% of nominal concentration |
| Low, Medium, High QC | ≤ 15% | Within ±15% of nominal concentration |
Table 3: Stability
| Stability Type | Acceptance Criteria |
| Freeze-Thaw Stability | Mean concentration within ±15% of nominal concentration |
| Short-Term (Bench-Top) Stability | Mean concentration within ±15% of nominal concentration |
| Long-Term Stability | Mean concentration within ±15% of nominal concentration |
| Stock Solution Stability | Mean concentration within ±15% of nominal concentration |
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijisrt.com [ijisrt.com]
- 4. japsonline.com [japsonline.com]
- 5. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A UHPLC-MS/MS bioanalytical assay for the determination of BMS-911543, a JAK2 inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a multiplex HPLC-MS/MS assay for the monitoring of JAK inhibitors in patient plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 9. fda.gov [fda.gov]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Nezulcitinib Demonstrates Potent Anti-Inflammatory Effects in Murine Lung Injury: A Comparative Analysis
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – Preclinical research in murine models of acute lung injury (ALI) has demonstrated the significant therapeutic potential of Nezulcitinib (formerly TD-0903), an inhaled pan-Janus kinase (JAK) inhibitor. These studies provide a compelling rationale for its development in treating inflammatory lung conditions. This guide offers a comparative overview of this compound's efficacy against other potential therapeutic agents, supported by experimental data from murine studies.
This compound is designed for lung-selective delivery to maximize therapeutic effects within the pulmonary tissue while minimizing systemic exposure and associated side effects.[1] Its mechanism of action involves the broad inhibition of the JAK-STAT signaling pathway, a critical mediator of inflammatory cytokine signaling implicated in the pathogenesis of ALI and Acute Respiratory Distress Syndrome (ARDS).[2]
Comparative Efficacy in Murine Lung Injury Models
To contextualize the therapeutic effect of this compound, this section compares its performance with a standard corticosteroid, Dexamethasone, and other JAK inhibitors in various murine models of lung injury.
| Therapeutic Agent | Murine Model | Key Findings | Reference |
| This compound | Concanavalin A (ConA)-induced lung injury | - ≥70-100% inhibition of lung CXCR3 chemokines (CXCL9, CXCL10, CXCL11)- ~97% reduction in BALF neutrophils- Reduced interstitial inflammation, peribronchial/perivascular edema, and neutrophil influx | [2][3] |
| Dexamethasone | Lipopolysaccharide (LPS)-induced ALI | - Significantly reversed the increase in neutrophils and lymphocytes in BALF- Reduced mRNA expression of IL-6, TNF-α, COX-2, and iNOS- Attenuated histological lung injury | [4] |
| Ruxolitinib | Concanavalin A (ConA)-induced hepatitis (systemic inflammation model) | - Abrogated hepatocellular injury- Prevented the enhanced production and systemic release of TNF-α, IFN-γ, and IL-17A- Decreased infiltration of immune cells (monocytes, neutrophils) | [5] |
| Baricitinib | Bleomycin-induced lung fibrosis | - Reduced lung scarring and improved body weight- Decreased collagen deposition in the lungs- Inhibited the JAK2/STAT3 signaling pathway | |
| Tofacitinib | Sepsis-induced ALI (rat model) | - Significantly inhibited the expression of TNF-α, IL-1β, IL-6, and IFN-γ- Reduced the lung wet-to-dry weight ratio- Improved lung histopathological damage | [6] |
Experimental Protocols
This compound in ConA-Induced Lung Injury
-
Animal Model: Male BALB/c mice.
-
Induction of Injury: A single oropharyngeal aspiration (OA) of Concanavalin A (ConA).
-
Treatment: this compound (0.6 and 2 mg/kg) was administered by oropharyngeal aspiration 60 minutes before and 10 hours after ConA administration.[2][3]
-
Outcome Measures:
-
Lung CXCR3 chemokines (CXCL9, CXCL10, and CXCL11) were measured 8 hours after ConA administration.[2][3]
-
Bronchoalveolar lavage fluid (BALF) neutrophil counts were assessed 48 hours after ConA administration.[2][3]
-
Lung histopathology and phosphorylated STAT1 (pSTAT1) staining were evaluated 24 hours after ConA administration.[2][3]
-
Dexamethasone in LPS-Induced Acute Lung Injury
-
Animal Model: Male Swiss albino mice.
-
Induction of Injury: A single intranasal administration of Lipopolysaccharide (LPS).
-
Treatment: Dexamethasone (5 and 10 mg/kg, i.p.) was administered for seven consecutive days prior to LPS challenge on day 7.[4]
-
Outcome Measures:
Visualizing the Mechanism and Workflow
To illustrate the underlying biological pathways and experimental procedures, the following diagrams are provided.
Caption: this compound's mechanism of action via JAK-STAT pathway inhibition.
Caption: Workflow for evaluating therapeutics in murine lung injury.
References
- 1. Phase I study in healthy participants to evaluate safety, tolerability, and pharmacokinetics of inhaled this compound, a potential treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The JAK inhibitor ruxolitinib abrogates immune hepatitis instigated by concanavalin A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preclinical Showdown: Nezulcitinib Demonstrates Attenuation of Acute Respiratory Distress Syndrome Markers Compared to Placebo
South San Francisco, CA - In preclinical investigations, the inhaled pan-Janus kinase (JAK) inhibitor, nezulcitinib (formerly TD-0903), has shown significant potential in mitigating key inflammatory markers and cellular influx associated with acute respiratory distress syndrome (ARDS) when compared to placebo. These findings, primarily derived from a Concanavalin A (ConA)-induced lung injury mouse model, offer a promising outlook for researchers and drug development professionals in the respiratory field. This compound is a lung-selective pan-JAK inhibitor developed by Theravance Biopharma[1][2].
Efficacy in a Preclinical ARDS Model
A key preclinical study utilized a ConA-induced model of acute lung injury in mice, a well-established method to simulate the immune-mediated lung damage seen in ARDS. In this model, this compound demonstrated a marked reduction in several critical inflammatory parameters compared to the placebo group.
Data Summary: this compound vs. Placebo in ConA-Induced Lung Injury
| Parameter | This compound Treatment Group | Placebo (Vehicle) Group | Outcome |
| CXCR3 Chemokines | |||
| CXCL9 | Significantly Reduced | Elevated | Meaningful inhibition of key chemoattractants. |
| CXCL10 | Significantly Reduced | Elevated | Meaningful inhibition of key chemoattractants.[3] |
| CXCL11 | Significantly Reduced | Elevated | Meaningful inhibition of key chemoattractants. |
| Inflammatory Cell Infiltration | |||
| BALF Neutrophils | Substantially Decreased | Markedly Increased | Significant reduction in neutrophil influx into the lungs. |
| Histopathological Findings | |||
| Interstitial Inflammation | Reduced | Prominent | Attenuation of lung tissue inflammation. |
| Peribronchial/Perivascular Edema | Reduced | Prominent | Decrease in fluid accumulation around airways and blood vessels. |
| Neutrophil Influx | Reduced | Prominent | Lowered neutrophil presence in lung tissue. |
Mechanism of Action: Targeting the JAK/STAT Pathway
This compound functions as a pan-JAK inhibitor, targeting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2) that play a pivotal role in the signaling of numerous pro-inflammatory cytokines implicated in the pathogenesis of ARDS[4][5][6][7]. By inhibiting these kinases, this compound effectively disrupts the downstream signaling cascade known as the JAK/STAT pathway. This pathway, when overactivated by cytokines such as interferons (IFNs) and interleukins (ILs), leads to the transcription of genes that drive the inflammatory response characteristic of ARDS. The inhibition of this pathway by this compound is central to its observed anti-inflammatory effects in preclinical models.
Experimental Protocols
ConA-Induced Acute Lung Injury Mouse Model
The primary preclinical model cited involves the induction of acute lung injury in mice through the administration of Concanavalin A (ConA), a lectin that activates T-cells and triggers a cytokine storm, leading to lung inflammation and injury that mimics aspects of ARDS.
Detailed Methodologies:
-
Animal Model: Studies typically utilize male BALB/c mice, aged 8-12 weeks.
-
This compound and Placebo Administration: this compound is formulated for inhalation and administered via oropharyngeal aspiration at doses of 0.6 mg/kg or 2 mg/kg. The placebo group receives the vehicle control via the same route.
-
ConA Challenge: One hour following treatment with this compound or placebo, mice are challenged with ConA, also administered via oropharyngeal aspiration, to induce lung injury.
-
Bronchoalveolar Lavage (BALF) Analysis: At predetermined time points post-ConA challenge (e.g., 24 or 48 hours), mice are euthanized, and a bronchoalveolar lavage is performed. The collected BALF is then analyzed for total and differential cell counts, with a focus on neutrophils. Supernatants from the BALF are used for quantifying cytokine and chemokine levels using methods such as ELISA or multiplex assays.
-
Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are then stained with hematoxylin and eosin (H&E) for histological evaluation. Lung injury is typically scored by a pathologist blinded to the treatment groups, assessing parameters such as interstitial inflammation, edema, and cellular infiltration.
Concluding Remarks
The preclinical data available for this compound in a model of acute respiratory distress syndrome suggests a potent anti-inflammatory effect, primarily through the inhibition of the JAK/STAT signaling pathway. The reduction in key chemokines and neutrophil infiltration into the lungs, coupled with improvements in histological markers of lung injury, positions this compound as a compound of interest for further investigation in the context of ARDS. These findings provide a solid foundation for its continued development and evaluation in more advanced preclinical models and clinical trials.
References
- 1. Theravance Biopharma Announces First Patient Dosed in Phase 2 Study of TD-0903 for the Treatment of Hospitalized Patients with Acute Lung Injury Caused by COVID-19 :: Theravance Biopharma [investor.theravance.com]
- 2. Theravance Biopharma Announces First Subject Dosed in Phase 1 Study of TD-0903, in Development for the Treatment of Hospitalized Patients with Acute Lung Injury Caused by COVID-19 [prnewswire.com]
- 3. This compound (TD-0903) / Theravance Biopharma [delta.larvol.com]
- 4. Phase I study in healthy participants to evaluate safety, tolerability, and pharmacokinetics of inhaled this compound, a potential treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling as an ARDS therapeutic target: Status and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of JAK Inhibitors on Release of CXCL9, CXCL10 and CXCL11 from Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Nezulcitinib
For researchers and drug development professionals, the lifecycle of a compound extends beyond its experimental use. The proper disposal of investigational drugs like nezulcitinib, a pan-Janus kinase (JAK) inhibitor, is a critical final step to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a procedural framework for the safe and effective disposal of this compound.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound (also known as TD-0903) and adhere to your institution's Environmental Health and Safety (EHS) protocols.
Core Principles of this compound Disposal
While a specific Safety Data Sheet for this compound is not publicly available, general principles for the disposal of non-hazardous pharmaceutical waste should be followed. A Safety Data Sheet for a generic Janus Kinase Inhibitor suggests that it is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, it is imperative to confirm this classification with the SDS for the specific this compound product in use.
The primary route for the disposal of chemical waste from research, including investigational drugs, is through a licensed chemical waste vendor. This ensures that the compound is handled and destroyed in a manner that is safe and compliant with all applicable regulations.
Procedural Workflow for this compound Disposal
The following step-by-step process outlines the recommended procedure for the disposal of this compound from a research laboratory setting.
Caption: this compound Disposal Workflow
Detailed Experimental Protocol: Disposal of this compound
This protocol provides a detailed methodology for the proper disposal of this compound in a laboratory setting.
1. Initial Assessment and Preparation:
- Consult Documentation: Before handling any waste, review the manufacturer-provided Safety Data Sheet (SDS) for this compound to understand its specific hazards, handling precautions, and any explicit disposal instructions.
- Review Institutional Policies: Familiarize yourself with your organization's chemical hygiene plan and specific procedures for pharmaceutical waste disposal. Contact your Environmental Health and Safety (EHS) department for clarification if needed.
- Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves. If the SDS indicates a respiratory hazard, a fume hood and appropriate respiratory protection should be used.
2. Waste Segregation:
- Dedicated Waste Stream: Do not mix this compound waste with other waste streams such as regular trash, biohazardous waste, or sharps. Create a dedicated waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves).
3. Packaging and Labeling:
- Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure lid to prevent spills.
- Labeling: Clearly label the waste container with the following information:
- The words "Waste this compound"
- The date the waste was first added to the container
- Any hazard warnings as specified in the SDS (e.g., "Caution: Research Compound")
4. Temporary Storage:
- Accumulation Area: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
- Secondary Containment: It is good practice to keep the primary waste container within a larger, secondary containment bin to mitigate any potential leaks.
5. Final Disposal:
- Waste Pickup Request: Once the waste container is full or has been in storage for the maximum time allowed by your institution (often 90 days), submit a chemical waste pickup request to your EHS department.
- Professional Disposal: The EHS department will arrange for the collection of the waste by a licensed hazardous waste vendor. The vendor will then transport the waste to a permitted facility for final destruction, which is typically high-temperature incineration.
- Documentation: Ensure you receive a copy of the waste manifest or a certificate of destruction from the EHS department or the disposal vendor for your records. This documentation is crucial for regulatory compliance.
Signaling Pathway Context: Janus Kinase (JAK) Inhibition
This compound is a pan-JAK inhibitor, meaning it targets multiple enzymes in the Janus kinase family (JAK1, JAK2, JAK3, and TYK2).[2] These enzymes are critical components of the JAK-STAT signaling pathway, which is a primary route for cells to respond to a wide array of cytokines and growth factors. By inhibiting JAKs, this compound can modulate the immune response, which is the basis for its investigation in inflammatory conditions.[3][4] The proper disposal of such a biologically active molecule is essential to prevent its unintended release and potential impact on the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
